2,2-Dimethylbut-3-ynoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2,2-dimethylbut-3-ynoyl chloride, a valuable building block in organic synthesis, particularly for the introduction of the sterically hindered and functionally versatile 2,2-dimethyl-3-butynoyl moiety.
Overview
This compound is a reactive acyl chloride featuring a terminal alkyne and a quaternary center adjacent to the carbonyl group. This unique combination of functional groups makes it a strategic component in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The gem-dimethyl group provides steric hindrance, which can influence the stereochemical outcome of reactions, while the terminal alkyne allows for a wide range of subsequent transformations, such as cycloadditions and coupling reactions.
The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2,2-dimethylbut-3-ynoic acid, with a chlorinating agent. This guide will focus on the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a widely accepted method for the synthesis of acyl chlorides under mild conditions.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for handling, reaction monitoring, and purification.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,2-Dimethylbut-3-ynoic acid | ![]() | 56663-76-4 | C₆H₈O₂ | 112.13 | Not readily available | Not readily available |
| This compound | ![]() | 114081-07-1 | C₆H₇ClO | 130.57 | Not readily available (likely requires vacuum distillation) | Not readily available |
| Oxalyl chloride | ![]() | 79-37-8 | C₂Cl₂O₂ | 126.93 | 63-64 | 1.479 |
| N,N-Dimethylformamide (DMF) | ![]() | 68-12-2 | C₃H₇NO | 73.09 | 153 | 0.944 |
| Dichloromethane (DCM) | ![]() | 75-09-2 | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |
Synthesis of this compound
Reaction Principle
The synthesis involves the conversion of the carboxylic acid to the acyl chloride via a nucleophilic acyl substitution mechanism. Oxalyl chloride is the chlorinating agent, and DMF acts as a catalyst by forming a reactive Vilsmeier reagent intermediate, which then reacts with the carboxylic acid. The reaction produces gaseous byproducts (CO₂, CO, and HCl), which helps to drive the reaction to completion.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acyl chlorides using oxalyl chloride and catalytic DMF.[1]
Materials:
-
2,2-Dimethylbut-3-ynoic acid
-
Oxalyl chloride (≥ 98%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an aqueous base solution)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 2-3 M concentration).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).
-
Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented through a trap.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap between the rotary evaporator and the vacuum pump to capture any volatile and corrosive byproducts.
Purification of this compound
The crude this compound is typically purified by fractional vacuum distillation to remove any non-volatile impurities and residual starting material.
Experimental Protocol for Purification
Equipment:
-
Short-path distillation apparatus or a fractional distillation setup with a short Vigreux column
-
Vacuum pump with a pressure gauge
-
Cold trap
-
Heating mantle with a stirrer
Procedure:
-
Distillation Setup: Assemble a clean, dry fractional vacuum distillation apparatus.
-
Distillation: Transfer the crude acyl chloride to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction at the appropriate boiling point and pressure. The exact boiling point will depend on the vacuum achieved. For sterically hindered acyl chlorides, a relatively low pressure is recommended to avoid decomposition at high temperatures.
-
Product Collection: Collect the purified this compound in a pre-weighed receiving flask cooled in an ice bath.
-
Storage: The purified acyl chloride is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.
Expected Yield and Purity
Yields for the synthesis of acyl chlorides using this method are typically high, often exceeding 90%. The purity of the distilled product is generally greater than 98%, as determined by techniques such as GC-MS or NMR spectroscopy.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Acyl chlorides are corrosive and lachrymatory. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All operations involving oxalyl chloride must be carried out in a fume hood, and all glassware must be scrupulously dried.
-
The reaction generates toxic and corrosive gases (CO, HCl). Ensure the reaction is well-ventilated and that the off-gases are properly trapped.
-
Vacuum distillation carries a risk of implosion. Use appropriate glassware and a safety screen.
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a reactive acyl chloride and a versatile terminal alkyne, makes it a valuable building block for the synthesis of complex organic molecules. The gem-dimethyl substitution alpha to the carbonyl group provides steric hindrance that can influence reaction selectivity and prevent enolization. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthesis and characterization protocol, and a discussion of its potential applications in drug discovery.
It is important to note that while predicted data for some properties are available, experimentally determined values for several key physicochemical parameters have not been reported in the public domain. Furthermore, to date, no specific biological signaling pathways involving this compound have been elucidated.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. Researchers should be aware that predicted values are estimations and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClO | [1][2] |
| Molecular Weight | 130.57 g/mol | [3] |
| CAS Number | 114081-07-1 | [1][4] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 132.3 ± 23.0 °C (Predicted) | |
| Melting Point | Not available | |
| Density | 1.089 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, THF) but reactive with protic solvents (e.g., water, alcohols). | [5] |
| Purity | Min. 95% (as supplied by commercial vendors) | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the chlorination of its corresponding carboxylic acid, 2,2-dimethylbut-3-ynoic acid, using a suitable chlorinating agent such as thionyl chloride.
Reaction:
Materials:
-
2,2-Dimethylbut-3-ynoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,2-dimethylbut-3-ynoic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents) either neat or dissolved in an anhydrous solvent like dichloromethane.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is likely volatile.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts (thionyl chloride, HCl, SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton, and a singlet for the six equivalent methyl protons. The chemical shifts would be informative of the electronic environment.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary carbon, the two carbons of the alkyne, and the methyl carbons.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band characteristic of the acyl chloride carbonyl group (C=O) stretch, typically in the region of 1780-1815 cm⁻¹.
-
A sharp absorption band for the terminal alkyne C≡C stretch should be observed around 2100-2140 cm⁻¹.
-
A peak corresponding to the acetylenic C-H stretch should be present around 3300 cm⁻¹.
3. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the chlorine atom.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Reactivity and potential applications in drug discovery.
Reactivity and Potential Applications in Drug Development
The dual functionality of this compound makes it a versatile reagent in the synthesis of biologically active molecules.[2]
-
Acyl Chloride Moiety: The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This reactivity is fundamental in peptide synthesis, the formation of prodrugs, and the attachment of the molecule to a larger scaffold.
-
Terminal Alkyne Moiety: The terminal alkyne is a valuable functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. It can participate in:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This highly efficient and specific reaction allows for the facile conjugation of the molecule to other molecules containing an azide group, which is useful in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or fluorescent probes.
-
Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for building molecular complexity.
-
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct diverse heterocyclic systems, which are common motifs in many pharmaceuticals.
-
Given these reactive handles, this compound can be envisioned as a valuable tool in several areas of drug discovery, including the synthesis of novel chemical probes for target identification and validation, the development of linkers for bioconjugation, and as a fragment in fragment-based drug discovery campaigns. However, it must be reiterated that specific biological activities or involvement in signaling pathways for this particular compound have not yet been reported. Further research is required to explore its potential in these areas.
References
An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoyl chloride (CAS Number: 114081-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 114081-07-1 | - |
| Molecular Formula | C₆H₇ClO | [1][2] |
| Molecular Weight | 130.57 g/mol | [1][2] |
| Predicted Boiling Point | 132.3 ± 23.0 °C | benchchem.com |
| Predicted Density | 1.089 ± 0.06 g/cm³ | benchchem.com |
| Canonical SMILES | CC(C)(C#C)C(=O)Cl | benchchem.com |
| InChI Key | GIRWNFBPTYBWLY-UHFFFAOYSA-N | - |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-2,2-dimethylbut-3-enoic acid. The first step involves the formation of the precursor, 2,2-dimethyl-3-butynoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Synthesis of 2,2-dimethyl-3-butynoic acid
This protocol is adapted from a known procedure for the synthesis of 2,2-dimethyl-3-butynoic acid.[3]
Materials:
-
3-chloro-2,2-dimethylbut-3-enoic acid
-
Sodium amide (NaNH₂)
-
Dimethyl sulfoxide (DMSO)
-
20% Hydrochloric acid (HCl) solution
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol, solid) and DMSO (50 mL).
-
Stir the mixture at room temperature until the evolution of ammonia gas ceases.
-
Cool the mixture to 0 °C and slowly add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) dropwise.
-
After the addition is complete, gradually warm the reaction mixture to 50 °C and stir at this temperature for 5 hours.
-
Continue stirring at room temperature overnight.
-
Slowly pour the reaction mixture into a pre-cooled 20% HCl solution.
-
Extract the aqueous mixture three times with ether.
-
Combine the ether extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the dried ether solution under reduced pressure to yield crude 2,2-dimethyl-3-butynoic acid.
-
The crude product can be purified by recrystallization.
Experimental Protocol: Synthesis of this compound
This is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
2,2-dimethyl-3-butynoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Dry glassware
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2,2-dimethyl-3-butynoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by its three key functional groups:
-
Acyl Chloride: This group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and organometallic reagents to form amides, esters, and ketones, respectively.
-
Gem-dimethyl Group: The steric bulk of the two methyl groups adjacent to the carbonyl carbon can influence the stereochemical outcome of reactions, potentially leading to diastereoselective transformations.
-
Terminal Alkyne: The carbon-carbon triple bond serves as a versatile handle for various transformations, including Sonogashira coupling, click chemistry (cycloadditions), and hydrogenation, allowing for the introduction of diverse molecular fragments.[4]
This combination of functionalities makes this compound a valuable synthon in the construction of complex organic molecules. While specific examples of its direct use in drug development are not widely reported in publicly available literature, its structural motifs are present in various bioactive compounds. The rigid alkyne linker and the gem-dimethyl group can be strategically employed to explore the structure-activity relationships (SAR) of potential drug candidates by providing conformational constraint and modulating metabolic stability.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic organic chemistry. Its unique combination of a reactive acyl chloride, a sterically influential gem-dimethyl group, and a versatile terminal alkyne makes it an attractive starting material for the synthesis of diverse and complex target molecules. While detailed experimental and spectroscopic data remain limited in the public domain, the general synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.
References
reactivity of 2,2-Dimethylbut-3-ynoyl chloride with nucleophiles
An In-depth Technical Guide to the Reactivity of 2,2-Dimethylbut-3-ynoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile chemical building block prized in organic synthesis for its unique trifunctional nature. It incorporates a highly reactive acyl chloride, a sterically demanding gem-dimethyl group at the α-position, and a terminal alkyne. This combination of features dictates a specific reactivity profile, enabling its use in the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, details experimental considerations, and explores the synthetic utility of its products.
Introduction: Structural Features and Reactivity Implications
This compound (CAS No. 114081-07-1, Molecular Formula: C₆H₇ClO) possesses a distinct molecular structure that is central to its chemical behavior.[1] Three key features govern its utility in synthesis:
-
Acyl Chloride Group : This functional group serves as the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, making it highly susceptible to attack by nucleophiles.[1][2][3]
-
Gem-Dimethyl Group : Located at the α-position to the carbonyl, this group introduces significant steric hindrance. This bulk can modulate the rate of nucleophilic attack and, in certain contexts, influence the stereochemical outcome of reactions.[1] Critically, this substitution prevents α-proton abstraction.
-
Terminal Alkyne : The ethynyl group is a versatile functional handle that typically remains intact during initial nucleophilic substitution at the acyl chloride. It allows for a wide array of subsequent transformations, such as cycloadditions and cross-coupling reactions.[1][4]
The interplay of these features makes this reagent a strategic choice for introducing a sterically encumbered, alkynyl-containing moiety into a target molecule.
Figure 1: Key structural features of this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This is typically the rate-limiting step.[2]
-
Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.
The steric hindrance from the gem-dimethyl group can decrease the reaction rate compared to less hindered acyl chlorides like acetyl or propionyl chloride.[2][5]
Figure 2: General mechanism for nucleophilic acyl substitution.
A significant feature of this compound is its inability to form a ketene. Acyl chlorides with α-hydrogens can be deprotonated by non-nucleophilic bases to yield highly reactive ketene intermediates. The absence of α-hydrogens in this compound completely blocks this side-reaction pathway, leading to cleaner substitution reactions.[1]
Figure 3: Logical inhibition of ketene formation pathway.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary or secondary amines is a primary method for the synthesis of ynamides. These products are valuable intermediates in their own right, known for their unique electronic properties and reactivity.[6][7] The reaction requires at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Data Presentation
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
| 4-(3-azidophenyl)azetidin-2-one | Ynamide | Not specified | 1.3 | [8] |
| General Primary/Secondary Amines | Ynamide | Et₃N, DCM, 0 °C to RT | Moderate to High | Representative |
Note: Specific yield data for this substrate is limited in the surveyed literature. Yields are highly dependent on the steric and electronic properties of the specific amine used.
Experimental Protocol: Synthesis of a Representative Ynamide
-
Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution over 15-30 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup : Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactions with Oxygen Nucleophiles
Alcohols and water react with this compound to form the corresponding esters and carboxylic acid, respectively. The reaction with alcohols is typically performed in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger.
Data Presentation
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
| Alcohols (e.g., Ethanol) | Ester | Pyridine, DCM, 0 °C to RT | Good to Excellent | Representative |
| Water | Carboxylic Acid | Vigorous, often neat or in a solvent | Quantitative | Representative |
Note: No specific quantitative data for the reaction of this compound with alcohols was found in the searched literature. The table reflects general outcomes for acyl chloride esterifications.
Experimental Protocol: Synthesis of a Representative Ester
Figure 4: Typical experimental workflow for ester synthesis.
Reactions with Carbon Nucleophiles
Organometallic reagents can be used to form new carbon-carbon bonds at the carbonyl carbon. The choice of reagent is critical to avoid over-addition.
-
Organocuprates (Gilman Reagents) : Reagents like lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that typically react with acyl chlorides to provide ketones in good yield, stopping after a single addition.
-
Grignard Reagents : These are harder nucleophiles and will typically add twice to an acyl chloride. The initial product is a ketone, which is more reactive than the starting acyl chloride, leading to a second nucleophilic attack to yield a tertiary alcohol after workup.
Data Presentation
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
| R₂CuLi (Gilman) | Ketone | THF or Et₂O, -78 °C | Good | Representative |
| RMgX (Grignard) | Tertiary Alcohol | THF or Et₂O, 0 °C to RT | Good | Representative |
Note: Table reflects expected outcomes based on general acyl chloride reactivity.
Synthetic Utility of the Terminal Alkyne
A major advantage of using this compound is the preservation of the terminal alkyne for subsequent modifications. This enables multi-step syntheses where the alkyne is elaborated after the initial nucleophilic substitution.
-
Sonogashira Coupling : The terminal alkyne of the ynamide or ester product can be coupled with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst to form a disubstituted alkyne. This is a powerful method for extending the carbon skeleton.[9][10][11]
-
Click Chemistry (Huisgen Cycloaddition) : The alkyne can react with azides in a [3+2] cycloaddition to form 1,2,3-triazoles, a highly stable and useful heterocyclic motif in medicinal chemistry and materials science.[1][12][13][14][15]
Conclusion
This compound is a uniquely functionalized reagent whose reactivity is dominated by the electrophilic acyl chloride group. Its reactions with nucleophiles proceed via a standard addition-elimination mechanism to provide a range of substituted products. The key structural features—a sterically hindering gem-dimethyl group that prevents ketene formation and a versatile terminal alkyne—make it an invaluable tool for the targeted synthesis of complex molecules. Understanding these features allows for the rational design of synthetic routes that leverage both the initial nucleophilic substitution and subsequent transformations of the alkyne handle.
References
- 1. This compound | 114081-07-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. [PDF] Novel ynamide structural analogues and their synthetic transformations. | Semantic Scholar [semanticscholar.org]
- 8. WO2016101887A1 - Necrosis inhibitors - Google Patents [patents.google.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,2-Dimethylbut-3-ynoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2-Dimethylbut-3-ynoyl chloride, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation and subsequent spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on typical values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | s | 1H | Acetylenic C-H |
| ~1.50 | s | 6H | gem-diCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (Acyl chloride) |
| ~85 | Acetylenic C -H |
| ~75 | C ≡C (quaternary) |
| ~50 | C (CH₃)₂ |
| ~25 | C(CH₃ )₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (sharp, strong) | ≡C-H stretch |
| ~2100 (sharp, medium) | C≡C stretch |
| ~1800 (strong) | C=O stretch (Acyl chloride) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 130/132 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 95 | [M - Cl]⁺ |
| 67 | [M - Cl - CO]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 2,2-dimethylbut-3-ynoic acid to this compound using thionyl chloride.
Materials:
-
2,2-dimethylbut-3-ynoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure to yield the pure product.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on a 125 MHz spectrometer.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.
Workflow and Data Relationship Diagram
Caption: Synthetic and analytical workflow for this compound.
Stability and Storage of 2,2-Dimethylbut-3-ynoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethylbut-3-ynoyl chloride (CAS No. 114081-07-1). Due to the limited availability of specific stability data for this compound, this document draws upon the well-established chemical properties of acyl chlorides and safety data for structurally related molecules.
Core Concepts: Inherent Reactivity of Acyl Chlorides
This compound belongs to the acyl chloride functional group, which is characterized by a carbonyl group bonded to a chlorine atom. This arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary determinant of the compound's stability and dictates stringent handling and storage protocols. The key structural features of this compound include the reactive acyl chloride group, a sterically hindering gem-dimethyl group at the alpha-position, and a terminal alkyne, which can also influence its reactivity profile.[1]
Stability Profile and Degradation Pathways
The principal factor affecting the stability of this compound is its extreme sensitivity to moisture. Like other acyl chlorides, it readily undergoes hydrolysis upon contact with water, including atmospheric humidity. This reaction is typically rapid and exothermic, yielding 2,2-dimethylbut-3-ynoic acid and corrosive hydrogen chloride (HCl) gas.[2] This hydrolytic instability necessitates that the compound be handled and stored under strictly anhydrous conditions.
Caption: Primary degradation pathway of this compound via hydrolysis.
Recommended Storage and Handling Conditions
To ensure the integrity of this compound, adherence to appropriate storage and handling protocols is critical. The following recommendations are synthesized from safety data sheets of structurally similar acyl chlorides.
Storage Conditions
| Parameter | Recommendation | Rationale | Source (Similar Compounds) |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes potential for thermal degradation and reduces vapor pressure. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. | [3] |
| Container | Keep container tightly closed. | Prevents ingress of moisture and air. | [3][4][5] |
| Ventilation | Store in a well-ventilated area. | Safely dissipates any vapors that may be released. | [6][4][5] |
| Light Exposure | Protect from light. | While not specifically documented for this compound, it is a general precaution for reactive chemicals. |
Incompatible Materials
Contact with the following substances should be strictly avoided to prevent vigorous and potentially hazardous reactions:
| Incompatible Material | Potential Hazard | Source (Similar Compounds) |
| Water/Moisture | Violent reaction, produces corrosive HCl gas. | [2] |
| Alcohols | Reacts to form esters and HCl gas. | |
| Amines | Reacts to form amides and HCl gas. | |
| Strong Bases | Can catalyze decomposition. | |
| Strong Oxidizing Agents | Potential for vigorous reaction. |
Experimental Protocols: General Handling Workflow
The following workflow outlines the recommended procedure for handling this compound in a laboratory setting. This protocol is designed to minimize exposure and prevent degradation.
Caption: Recommended workflow for the safe handling and storage of this compound.
Disclaimer: The information provided in this guide is based on the general chemical properties of acyl chlorides and data from structurally similar compounds. No specific experimental stability studies for this compound were found in the public domain. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and perform their own risk assessment before use.
References
An In-Depth Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride for Researchers and Drug Development Professionals
An examination of the molecular structure, properties, and reactivity of the versatile building block, 2,2-Dimethylbut-3-ynoyl chloride.
This technical guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical and materials science. This document outlines its molecular structure, physicochemical properties, and characteristic reactivity, providing researchers, scientists, and drug development professionals with essential information for its application.
Core Molecular Structure and Identifiers
This compound is a small molecule featuring a unique combination of functional groups that contribute to its specific reactivity and utility in synthesis. Its structure incorporates a reactive acyl chloride, a sterically demanding gem-dimethyl group at the alpha-position, and a terminal alkyne.
The canonical SMILES representation of the molecule is CC(C)(C#C)C(=O)Cl and its InChIKey is GIRWNFBPTYBWLY-UHFFFAOYSA-N.[1] These identifiers are crucial for unambiguous database searching and molecular modeling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some experimental data is available for related compounds, specific experimentally determined values for the boiling point, density, and refractive index of this compound are not widely reported in the literature. The values provided are based on computational predictions and should be used as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClO | [2][3][4] |
| Molecular Weight | 130.57 g/mol | [3] |
| CAS Number | 114081-07-1 | [3] |
| Predicted Boiling Point | 132.3 ± 23.0 °C | |
| Predicted Density | 1.089 ± 0.06 g/cm³ | |
| Purity | Min. 95% (commercially available) | [3] |
Reactivity and Synthetic Applications
The chemical behavior of this compound is dictated by the interplay of its three key functional components:
-
Acyl Chloride: This functional group is a potent electrophile, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives under mild conditions.[2]
-
Gem-Dimethyl Group: The presence of two methyl groups on the carbon adjacent to the carbonyl group introduces significant steric hindrance. This steric bulk can influence the stereochemical outcome of reactions and prevents enolization, a common side reaction with other acyl chlorides.[2]
-
Terminal Alkyne: The ethynyl group is a versatile handle for a wide range of chemical transformations. It readily participates in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and various addition reactions, enabling the construction of more complex molecular architectures.[2]
This unique combination of functional groups makes this compound a valuable building block for the synthesis of a diverse array of organic molecules, including active pharmaceutical ingredients and advanced materials.
Experimental Protocols
Synthesis of this compound from 2,2-Dimethylbut-3-ynoic Acid
This procedure outlines the conversion of the parent carboxylic acid to the acyl chloride.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, place 2,2-dimethylbut-3-ynoic acid.
-
Addition of Reagent: Under an inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. An anhydrous solvent such as dichloromethane or toluene may be used.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for a period of 1 to 3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Workup: After cooling the reaction mixture to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may need to be determined empirically for the specific scale and desired purity of the product. All manipulations should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the gaseous byproducts.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically in the region of 1780-1815 cm⁻¹. Other characteristic peaks would include the C-H stretch of the alkyne at approximately 3300 cm⁻¹ and the C≡C stretch around 2100-2260 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a singlet for the acetylenic proton around 2-3 ppm and a singlet for the six equivalent protons of the gem-dimethyl groups.
-
¹³C NMR: The carbonyl carbon is expected to appear in the deshielded region of the spectrum, typically between 160-180 ppm. The two carbons of the alkyne would resonate in the range of 65-90 ppm, and the quaternary and methyl carbons would also show distinct signals.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the formation of an acylium ion.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis. Its unique combination of an acyl chloride, a sterically hindered gem-dimethyl group, and a terminal alkyne allows for a wide range of chemical transformations. This guide provides a foundational understanding of its structure, properties, and reactivity to aid researchers in its effective application in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.
References
A Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride for Researchers and Drug Development Professionals
An In-depth Guide to a Versatile Chemical Tool in Modern Organic Synthesis and Medicinal Chemistry
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development. Its unique structural features—a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne—make it a versatile building block for the introduction of a compact, rigid alkynyl moiety into a diverse range of molecular scaffolds.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in crucial synthetic transformations.
Commercial Availability
Several commercial suppliers offer this compound, facilitating its accessibility for research and development purposes. The table below summarizes key information from some of these suppliers.
| Supplier | Product Number/CAS | Purity | Notes |
| Biosynth | 3D-PEA08107 | Min. 95% | Described as a versatile small molecule scaffold for lab use only.[2] |
| EvitaChem | EVT-450726 | - | Marketed for its utility in nucleophilic substitution reactions. |
| BLDpharm | 114081-07-1 | - | Provides access to NMR, HPLC, and other analytical data upon request. |
| Benchchem | 114081-07-1 | - | Highlights its role as a strategic building block for complex molecules.[1] |
| Lab-Chemicals.Com | - | - | A supplier of various laboratory chemicals. |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety precautions is paramount when handling this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClO | [2] |
| Molecular Weight | 130.57 g/mol | [2] |
| CAS Number | 114081-07-1 | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | ~132 °C (predicted) | |
| Density | ~1.09 g/cm³ (predicted) |
Safety Information:
As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It will react exothermically with water and other protic solvents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).
Synthesis and Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its application in key synthetic transformations.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of its parent carboxylic acid, 2,2-dimethylbut-3-ynoic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the formation of gaseous byproducts, which simplifies purification.[3]
dot
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
To a solution of 2,2-dimethylbut-3-ynoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.
-
Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound is often used in the next step without further purification.
Amide Bond Formation
The acyl chloride functionality of this compound reacts readily with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive molecules. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct.[4][5]
dot
References
Methodological & Application
Application Notes and Protocols for 2,2-Dimethylbut-3-ynoyl Chloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a versatile bifunctional reagent that holds significant promise in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a highly reactive acyl chloride and a terminal alkyne, allows for a sequential and orthogonal approach to molecular assembly. The acyl chloride provides a reactive handle for conjugation to nucleophiles such as amines and alcohols, forming stable amide or ester linkages. The terminal alkyne serves as a functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This dual reactivity enables the construction of complex molecular architectures with high efficiency and specificity.
The gem-dimethyl group alpha to the carbonyl provides steric hindrance, which can influence the reactivity of the acyl chloride and potentially offer advantages in terms of selectivity.[1] This application note provides detailed protocols for a two-step reaction sequence involving the initial acylation of a primary amine followed by a subsequent CuAAC click chemistry reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClO | [1] |
| Molecular Weight | 130.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~135-137 °C | |
| Density | ~1.0 g/mL |
Table 2: Representative Reaction Parameters for Sequential Functionalization
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | Acylation | This compound, Primary Amine, Triethylamine | Dichloromethane (DCM) | 0 to RT | 1 - 4 |
| 2 | CuAAC | Alkyne-functionalized amide, Azide, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 - 12 |
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Amide via Acylation
This protocol describes the reaction of this compound with a generic primary amine to form a stable amide bond, yielding a terminal alkyne-functionalized molecule ready for click chemistry.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure alkyne-functionalized amide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click chemistry reaction between the alkyne-functionalized amide synthesized in Protocol 1 and an azide-containing molecule.
Materials:
-
Alkyne-functionalized amide (from Protocol 1)
-
Azide-containing molecule (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized amide (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude triazole product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
References
Application Notes and Protocols for Bioconjugation with 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a versatile bioconjugation reagent that facilitates the introduction of a terminal alkyne group onto biomolecules. This functional group serves as a handle for subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The reagent's primary mode of action is the acylation of nucleophilic residues on biomolecules, such as the ε-amino group of lysine residues in proteins, forming a stable amide bond.[4] The gem-dimethyl group adjacent to the acyl chloride provides steric hindrance that can influence reactivity and prevents unwanted side reactions like enolization.[4] These application notes provide detailed protocols for the initial labeling of proteins with this compound and subsequent click chemistry reactions.
Data Presentation
Table 1: Key Reaction Parameters for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 8.5 | Balances amine deprotonation and acyl chloride hydrolysis.[1][2] |
| Buffer | 100 mM Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[2] |
| Molar Excess of Reagent | 5 - 20 fold | Optimization is recommended for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize protein degradation. |
| Reaction Time | 1 - 4 hours | Longer times may be needed at lower temperatures. |
| Organic Co-solvent | Anhydrous DMSO or DMF | To dissolve the acyl chloride before addition.[2] |
Table 2: Comparison of Downstream Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper(I) salt) | No |
| Toxicity | Copper catalyst can be cytotoxic.[3] | Generally considered bioorthogonal and non-toxic.[3][5] |
| Reaction Speed | Very fast with catalyst. | Slower than CuAAC, but still efficient.[5] |
| Applications | In vitro labeling, fixed cells, material science. | Live-cell imaging, in vivo studies.[5] |
| Alkyne Partner | Terminal Alkyne (from 2,2-Dimethylbut-3-ynoyl) | Terminal Alkyne |
| Azide Partner | Any Azide | Strained Cyclooctyne-Azide (e.g., DBCO-Azide) |
Experimental Protocols
Protocol 1: Alkyne-Labeling of Proteins with this compound
This protocol details the acylation of primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification resin (e.g., desalting spin columns or dialysis cassettes with an appropriate MWCO).[6][7]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the storage buffer contains amines (e.g., Tris), exchange it with PBS.
-
pH Adjustment: Add 1 M Sodium Bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[2]
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[6][7]
-
Quantification: Determine the concentration of the alkyne-labeled protein. The success of the labeling can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 2,2-dimethylbut-3-ynoyl group (111.15 Da).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating an azide-containing molecule to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagents:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM solution of the azide-containing molecule in DMSO or water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein (to a final concentration of 10-50 µM).
-
PBS buffer to adjust the volume.
-
Azide-containing molecule (2-5 equivalents relative to the protein).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction mixture (final concentration of 100-200 µM CuSO₄).[8]
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or another suitable protein purification method to remove the catalyst and excess reagents.
Mandatory Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Reaction mechanism of lysine acylation.
References
- 1. fluidic.com [fluidic.com]
- 2. interchim.fr [interchim.fr]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 8. NHS-ester-protein-labeling [protocols.io]
Application Notes and Protocols: 2,2-Dimethylbut-3-ynoyl Chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional structure, comprising a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne, offers a powerful toolkit for the construction of complex molecular architectures. The acyl chloride facilitates efficient coupling with a wide range of nucleophiles, the gem-dimethyl group provides steric control and prevents enolization, and the terminal alkyne serves as a handle for a variety of transformations, including cycloadditions and cross-coupling reactions. These attributes make this compound a strategic component in the synthesis of novel organic materials, agrochemicals, and pharmaceutical agents.
Key Applications
The unique structural features of this compound enable its use in a variety of important synthetic transformations:
-
Amide and Ester Formation: The highly electrophilic acyl chloride readily reacts with primary and secondary amines, as well as alcohols, to form the corresponding amides and esters under mild conditions. This allows for the straightforward introduction of the 2,2-dimethylbut-3-ynoyl moiety into a wide array of molecules.
-
"Click" Chemistry: The terminal alkyne is an ideal partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
-
Diels-Alder Reactions: The alkyne can function as a dienophile in [4+2] cycloaddition reactions. When incorporated into a molecule containing a diene, it can participate in intramolecular Diels-Alder reactions to construct complex polycyclic systems.
-
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, enabling the formation of carbon-carbon bonds and the synthesis of substituted alkynes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇ClO |
| Molecular Weight | 130.57 g/mol |
| CAS Number | 114081-07-1 |
| Boiling Point | ~145-147 °C (Predicted) |
| Density | ~1.0 g/mL (Predicted) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2,2-dimethylbut-3-ynoic acid to the corresponding acyl chloride.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2,2-Dimethylbut-3-ynoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Condenser with a drying tube
-
Ice bath
Procedure:
-
To a stirred solution of 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo. The resulting crude this compound is often used in the next step without further purification.
Quantitative Data (Representative):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 2,2-Dimethylbut-3-ynoic acid | 1.0 | 112.13 | 5.0 g |
| Oxalyl chloride | 1.2 | 126.93 | 4.3 mL |
| DCM | - | - | 50 mL |
| Product | MW ( g/mol ) | Yield | |
| This compound | - | 130.57 | >95% (crude) |
Protocol 2: Synthesis of an N-Aryl-2,2-dimethylbut-3-ynamide
This protocol details the reaction of this compound with an aniline derivative.
Figure 2: Amide formation workflow.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Methoxyaniline | 1.0 | 123.15 | 1.23 g |
| This compound | 1.05 | 130.57 | 1.37 g |
| Triethylamine | 1.1 | 101.19 | 1.53 mL |
| DCM | - | - | 50 mL |
| Product | MW ( g/mol ) | Yield | |
| N-(4-methoxyphenyl)-2,2-dimethylbut-3-ynamide | - | 217.26 | ~85-95% |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an amide derivative of 2,2-dimethylbut-3-ynoic acid with an organic azide.
Figure 3: CuAAC experimental workflow.
Materials:
-
N-Aryl-2,2-dimethylbut-3-ynamide (from Protocol 2)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-2,2-dimethylbut-3-ynamide (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| N-phenyl-2,2-dimethylbut-3-ynamide | 1.0 | 187.24 | 1.87 g |
| Benzyl azide | 1.0 | 133.15 | 1.33 g |
| CuSO₄·5H₂O | 0.1 | 249.69 | 250 mg |
| Sodium ascorbate | 0.2 | 198.11 | 396 mg |
| t-BuOH/H₂O (1:1) | - | - | 50 mL |
| Product | MW ( g/mol ) | Yield | |
| 1-benzyl-4-(1-(phenylamino)-2,2-dimethyl-1-oxobut-3-yn-1-yl)-1H-1,2,3-triazole | - | 320.39 | >90% |
Protocol 4: Intramolecular Diels-Alder Reaction
This protocol outlines a general procedure for the intramolecular [4+2] cycloaddition of a substrate containing both a diene and the 2,2-dimethylbut-3-ynamide moiety.
Figure 4: Logical workflow for the intramolecular Diels-Alder reaction.
Materials:
-
A substrate containing a diene tethered to a 2,2-dimethylbut-3-ynamide or -ynoate.
-
High-boiling inert solvent (e.g., toluene, xylene, or o-dichlorobenzene)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
Procedure:
-
Dissolve the intramolecular Diels-Alder precursor (1.0 eq) in a suitable high-boiling solvent in a round-bottom flask.
-
Heat the solution to reflux under an inert atmosphere. The required temperature will depend on the reactivity of the diene and dienophile (typically 110-180 °C).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction time can vary from a few hours to several days.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Diels-Alder Precursor | 1.0 | (Varies) | 1.0 g |
| Toluene | - | - | 50 mL |
| Product | MW ( g/mol ) | Yield | |
| Polycyclic Product | - | (Varies) | 60-80% |
Note: The success and stereochemical outcome of the intramolecular Diels-Alder reaction are highly dependent on the nature of the tether connecting the diene and the dienophile.
Conclusion
This compound is a highly adaptable and powerful building block for organic synthesis. The protocols provided herein offer a starting point for its application in the synthesis of amides, esters, triazoles, and complex polycyclic systems. Its unique combination of functional groups ensures its continued importance in the discovery and development of new chemical entities across various scientific disciplines. Researchers are encouraged to explore the full potential of this versatile reagent in their synthetic endeavors.
Application Notes and Protocols for Heterocycle Synthesis using 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of pyrazole and isoxazole heterocycles utilizing 2,2-dimethylbut-3-ynoyl chloride as a key building block. The methodologies described are based on established multi-component reaction strategies, adapted for this specific alkynoyl chloride.
Introduction
This compound is a versatile bifunctional reagent possessing both a reactive acyl chloride and a terminal alkyne. This unique combination allows for its participation in various cyclization reactions to form a range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The sterically demanding tert-butyl group can impart unique pharmacological properties to the resulting molecules. This document outlines two primary applications of this compound in the synthesis of 3-(tert-butyl)pyrazoles and 3-(tert-butyl)isoxazoles.
Synthesis of 3-(tert-butyl)pyrazoles
The synthesis of 3-(tert-butyl)pyrazoles can be achieved through a one-pot, three-component reaction involving this compound, a ketone, and a hydrazine derivative. The reaction proceeds via the in-situ formation of a 1,3-diketone intermediate, which then undergoes cyclocondensation with hydrazine.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 3-(tert-butyl)pyrazoles.
Experimental Protocol: Synthesis of 5-Aryl/Alkyl-3-(tert-butyl)-1H-pyrazoles
This protocol describes the synthesis of a pyrazole derivative from this compound, a generic ketone, and hydrazine hydrate.
Materials:
-
This compound
-
Acetophenone (or other suitable ketone)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Hydrazine hydrate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the 1,3-Diketone Intermediate:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 eq.) dropwise, and stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of this compound to the enolate solution at -78 °C dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 1,3-diketone intermediate. This intermediate can be used in the next step without further purification.
-
-
Cyclocondensation to form the Pyrazole:
-
Dissolve the crude 1,3-diketone in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-substituted-3-(tert-butyl)-1H-pyrazole.
-
Quantitative Data (Illustrative)
The following table provides hypothetical data for the synthesis of various pyrazole derivatives based on typical yields for similar reactions. Actual yields may vary depending on the specific ketone and reaction conditions.
| Ketone Reactant | Hydrazine Derivative | Product | Yield (%) |
| Acetophenone | Hydrazine hydrate | 3-(tert-butyl)-5-phenyl-1H-pyrazole | 75-85 |
| Propiophenone | Hydrazine hydrate | 3-(tert-butyl)-5-ethyl-1H-pyrazole | 70-80 |
| Acetone | Phenylhydrazine | 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole | 65-75 |
Synthesis of 3-(tert-butyl)isoxazoles
The synthesis of 3-(tert-butyl)isoxazoles can be achieved via a [3+2] cycloaddition reaction between this compound and a nitrile oxide generated in situ from an aldoxime. A more direct approach involves the reaction with hydroxylamine.
Logical Workflow for Isoxazole Synthesis
Caption: Workflow for the synthesis of 3-(tert-butyl)isoxazolones.
Experimental Protocol: Synthesis of 3-(tert-butyl)isoxazol-5(4H)-one
This protocol describes the reaction of this compound with hydroxylamine hydrochloride to yield the corresponding isoxazolone.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of water and DCM (1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add the acyl chloride solution dropwise to the stirred biphasic mixture at 0 °C over a period of 30 minutes.
-
-
Reaction and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 3-(tert-butyl)isoxazol-5(4H)-one.
-
Quantitative Data (Illustrative)
The following table presents expected data for the synthesis of the isoxazolone derivative.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Hydroxylamine hydrochloride | 3-(tert-butyl)isoxazol-5(4H)-one | 60-70 |
Safety Precautions
-
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive.
-
LiHMDS is a strong base and pyrophoric. Handle under an inert atmosphere.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Disclaimer
The protocols and data presented in these application notes are for informational purposes and are intended for use by trained professionals. The yields are illustrative and may vary. All procedures should be performed with appropriate safety precautions. The user is solely responsible for all risks associated with the use of these protocols.
Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoyl chloride is a chemical reagent designed for the introduction of a terminal alkyne group onto peptides and proteins. This modification leverages the reactivity of the acyl chloride group with primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine residues. The incorporated alkyne serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, enabling the conjugation of various reporter molecules, affinity tags, or therapeutic payloads.
The key structural features of this compound are:
-
Acyl Chloride: A highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines to form a stable amide bond.
-
Terminal Alkyne: A bioorthogonal functional group that can specifically participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
-
Gem-Dimethyl Group: This feature provides steric hindrance around the carbonyl group, which can influence the reactivity and potentially the selectivity of the acylation reaction. It also prevents α-proton abstraction and subsequent enolization.
These application notes provide an overview of the utility of this compound in chemical biology and drug development, along with detailed protocols for its use in peptide and protein modification.
Applications
-
Proteomics: Introduction of an alkyne tag allows for the enrichment and identification of proteins from complex biological samples. Following the click reaction with an azide-biotin tag, the modified proteins can be captured on streptavidin beads for subsequent mass spectrometry analysis.[2]
-
Fluorescent Labeling: Peptides and proteins can be fluorescently labeled by clicking an azide-containing fluorophore to the alkyne-modified biomolecule. This is useful for various imaging applications and binding assays.[1]
-
Drug Development: This reagent can be used to create antibody-drug conjugates (ADCs) or other targeted therapeutic constructs by linking a cytotoxic drug (with an azide handle) to a targeting protein or peptide that has been modified with the alkyne group.
-
Activity-Based Protein Profiling (ABPP): When incorporated into a suitable probe scaffold, the alkyne group can be used to tag and identify specific classes of enzymes or other proteins.
Data Presentation
The following tables provide a template for researchers to summarize their quantitative data from peptide and protein modification experiments using this compound.
Table 1: Quantitative Summary of Peptide Modification
| Peptide Sequence | Concentration (mM) | Reagent:Peptide Molar Ratio | Reaction Time (h) | pH | Temperature (°C) | % Modification (by LC-MS) | Major Site(s) of Modification |
| Example: GGYK | 1 | 5:1 | 2 | 8.5 | 25 | Data | Data |
| Your Peptide 1 | |||||||
| Your Peptide 2 |
Table 2: Quantitative Summary of Protein Modification
| Protein Name | Concentration (µM) | Reagent:Protein Molar Ratio | Reaction Time (h) | pH | Temperature (°C) | Degree of Labeling (moles reagent/mole protein) |
| Example: Lysozyme | 50 | 20:1 | 4 | 8.5 | 4 | Data |
| Your Protein 1 | ||||||
| Your Protein 2 |
Experimental Protocols
Protocol 1: Modification of Peptides with this compound
This protocol details the general procedure for labeling peptides with this compound at the N-terminus and lysine side chains. Optimization of the molar ratio of the reagent, reaction time, and pH may be required for specific peptides.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM). This should be prepared fresh.
-
Add the desired molar excess of the this compound stock solution to the peptide solution with gentle vortexing. A typical starting point is a 5 to 20-fold molar excess of the reagent over the peptide.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Let it sit for 30 minutes.
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Purify the alkyne-modified peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Confirm the identity and purity of the modified peptide by mass spectrometry. The modification will result in a mass increase of 94.04 Da (C6H6O).
Protocol 2: Modification of Proteins with this compound
This protocol provides a general method for labeling proteins. Due to the presence of multiple lysine residues in most proteins, this procedure may result in heterogeneous labeling. Conditions should be carefully optimized to achieve the desired degree of labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5)
-
This compound
-
Anhydrous DMSO
-
Desalting column or dialysis system
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer at pH 7.4-8.5. Note that higher pH will favor the deprotonation and subsequent reaction of lysine ε-amino groups.[3]
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Add a 10 to 50-fold molar excess of the reagent to the protein solution. The addition should be done portion-wise while gently stirring to avoid protein precipitation.
-
Incubate the reaction for 2-4 hours at 4°C or room temperature. Lower temperatures can help to maintain protein stability.
-
Remove the excess unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the modified protein using a standard protein assay.
-
The degree of labeling can be estimated by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified protein to the unmodified protein.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Labeled Peptide/Protein
This protocol describes the "clicking" of an azide-containing reporter molecule to the alkyne-modified biomolecule.
Materials:
-
Alkyne-modified peptide or protein
-
Azide-containing reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a "click-mix" by adding the following components in order:
-
Azide-reporter (typically 5-10 fold molar excess over the alkyne-biomolecule)
-
Copper(II) sulfate (final concentration of 1 mM)
-
Copper ligand (final concentration of 5 mM for THPTA or 1 mM for TBTA)
-
-
Add the alkyne-modified peptide or protein to the reaction buffer.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM, followed immediately by the addition of the "click-mix".
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
The resulting triazole-linked conjugate can be purified by RP-HPLC (for peptides) or size-exclusion chromatography/desalting (for proteins).
Visualizations
Caption: Workflow for peptide and protein modification.
Caption: Chemical pathway for modification and click reaction.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for amide bond formation with 2,2-Dimethylbut-3-ynoyl chloride
Application Note: Synthesis of Novel Amides using 2,2-Dimethylbut-3-ynoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where a vast number of drugs contain an amide moiety.[1] The reaction of an acyl chloride with an amine is a robust and widely utilized method for creating this critical linkage.[] This document provides a detailed experimental protocol for the synthesis of amides using this compound, a versatile building block for introducing a sterically hindered, functionalizable alkyne group into target molecules.
The unique structure of this compound offers several advantages in synthetic chemistry.[3] The highly reactive acyl chloride group allows for efficient amide bond formation under mild conditions.[3] The gem-dimethyl group at the alpha-position provides steric bulk, which can influence the stereochemical outcome of reactions and prevents unwanted side reactions like enolization.[3] Furthermore, the terminal alkyne serves as a versatile functional handle for subsequent modifications through reactions such as cycloadditions or Sonogashira couplings.[3]
General Reaction Scheme:
The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound (C₆H₇ClO)
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA), Pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for purification (e.g., Silica gel for column chromatography, appropriate solvent system)
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
2. Safety Precautions:
-
This compound: Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents. Handle in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Reaction Conditions: The reaction can be exothermic; therefore, controlled addition of the acyl chloride at a low temperature (e.g., 0 °C) is recommended to manage the reaction rate.[]
-
Inert Atmosphere: Due to the moisture sensitivity of the acyl chloride, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
3. Detailed Synthetic Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and the tertiary amine base (e.g., triethylamine, 1.1-1.5 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a small amount of the anhydrous solvent and transfer it to the addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the internal temperature below 5-10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by slowly adding deionized water or a dilute aqueous acid solution (e.g., 1N HCl) to the flask.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) two to three times.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. .
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure amide.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table provides a template for recording experimental data for the synthesis of various amides using this compound.
| Entry | Amine Substrate | Amine (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) | Purity (e.g., by NMR) |
| 1 | e.g., Aniline | 1.0 | 1.2 | DCM | 4 | ||
| 2 | e.g., Benzylamine | 1.0 | 1.2 | THF | 3 | ||
| 3 | e.g., Pyrrolidine | 1.0 | 1.2 | DCM | 2 |
Visualizations
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Workflow for the synthesis of amides using this compound.
References
Application Notes and Protocols for Catalytic Reactions Involving 2,2-Dimethylbut-3-ynoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for catalytic reactions involving 2,2-Dimethylbut-3-ynoyl chloride, a versatile building block in organic synthesis. The protocols focus on palladium-catalyzed Sonogashira coupling for the synthesis of ynones, which are valuable intermediates in the development of novel therapeutics and functional materials.
Application Note 1: Palladium-Catalyzed Sonogashira Coupling for Ynone Synthesis
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction can be adapted to couple acid chlorides with terminal alkynes to produce ynones, a class of α,β-acetylenic ketones. These compounds are significant precursors for various heterocyclic molecules and have applications in medicinal chemistry.[2][3]
The reaction proceeds via a catalytic cycle involving both palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide (or, in this adapted synthesis, the activation of the acid chloride), while the copper co-catalyst activates the terminal alkyne.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling of Acid Chlorides
This protocol is a general method for the synthesis of ynones from acid chlorides and terminal alkynes, which can be adapted for this compound as the acid chloride component.
Materials:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Tertiary amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Acid chloride (e.g., this compound)
-
Terminal alkyne
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Add the anhydrous solvent, followed by the tertiary amine base.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture and stir for a further 10 minutes.
-
Slowly add the acid chloride (e.g., this compound) to the mixture.
-
The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for completion.
-
Upon completion, the reaction mixture is filtered to remove the catalyst and the resulting ammonium salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ynone.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the Sonogashira coupling of various acid chlorides with terminal alkynes to produce ynones. While a specific example with this compound is not detailed in the initial search, these data provide a representative overview of the reaction's efficiency.
| Entry | Acid Chloride | Alkyne | Catalyst System (mol%) | Base | Solvent | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (1) | Et₃N | THF | 95 |
| 2 | 4-Methoxybenzoyl chloride | 1-Hexyne | Pd(PPh₃)₄ (3), CuI (2) | Et₃N | Toluene | 92 |
| 3 | Cinnamoyl chloride | Phenylacetylene | Pd(PPh₃)₄ (5) / ZnCl₂ (10) | Et₃N | THF | 88[4] |
| 4 | Aliphatic acid chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (1) | Et₃N | THF | 85-90 |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the catalytic cycle of the Sonogashira coupling and the general workflow for ynone synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,2-Dimethylbut-3-ynoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving 2,2-Dimethylbut-3-ynoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound possesses three critical structural features that dictate its reactivity:
-
Acyl Chloride: This functional group is a highly reactive electrophile, making the compound an excellent reagent for forming stable amide, ester, and ketone linkages through reactions with nucleophiles like amines and alcohols.[1]
-
Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the carbonyl (the α-carbon) provide significant steric hindrance. This can influence the stereochemical outcome of reactions and prevents unwanted side reactions like α-proton abstraction and enolization.[1]
-
Terminal Alkyne: The ethynyl group is a versatile functional handle for a wide array of carbon-carbon bond-forming reactions, including Sonogashira couplings and cycloadditions.[1]
Q2: How should I store and handle this compound?
A2: Like most acyl chlorides, this compound is highly sensitive to moisture and corrosive.[2] It reacts readily with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrochloric acid (HCl) gas.[2][3]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). A desiccator or dry box is recommended.
-
Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Use oven-dried glassware and anhydrous solvents to prevent decomposition.
Q3: What is the best way to prepare this acyl chloride from its carboxylic acid precursor?
A3: The most common laboratory method is the reaction of 2,2-dimethyl-3-butynoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[3] The reaction must be performed under anhydrous conditions.
Q4: My amide coupling reaction with this compound has a low yield. What are the likely causes?
A4: Low yields in amide coupling reactions are typically due to one of the following:
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Hydrolysis of the Acyl Chloride: The presence of even trace amounts of water in your amine, solvent, or on your glassware can hydrolyze the acyl chloride before it reacts with the amine.
-
Incorrect Stoichiometry: The reaction produces one equivalent of HCl, which will protonate and deactivate your amine nucleophile. To counter this, you must use either two equivalents of the amine (one to react, one to act as a base) or one equivalent of the amine with at least one equivalent of a non-nucleophilic "sacrificial" base, such as triethylamine (Et₃N) or pyridine.[4]
-
Poor Nucleophilicity of the Amine: If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction will be slow, allowing hydrolysis to become a competitive side reaction.
Q5: Can the terminal alkyne interfere with my acylation reaction?
A5: Generally, the acyl chloride group is significantly more reactive towards common nucleophiles (amines, alcohols) than the terminal alkyne. However, under certain conditions, interference is possible. If a strong, non-hindered base is used, it could potentially deprotonate the terminal alkyne. More relevantly, in reactions like the Sonogashira coupling, the terminal alkyne is the intended reactive site, and conditions are specifically chosen to facilitate this while minimizing reaction at the acyl chloride.[5][6] For standard amide or ester formation, this is not a common issue.
Troubleshooting Guide
Problem: Low Yield or Failure in the Synthesis of this compound
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed; only starting carboxylic acid is present. | Moisture Contamination: Reagents (especially solvent) or glassware are not perfectly dry. | Flame-dry all glassware under vacuum or in an oven (>120°C) before use. Use freshly distilled or commercially available anhydrous solvents. |
| Inactive Chlorinating Agent: The thionyl chloride or other agent has decomposed due to improper storage. | Use a fresh bottle of the chlorinating agent or distill it prior to use. | |
| A complex mixture of products is observed. | Reaction Temperature Too High: Excessive heat can lead to decomposition and side reactions. | Maintain the recommended reaction temperature. For thionyl chloride, the reaction is often performed at or slightly above room temperature, followed by gentle reflux if necessary. |
| Incomplete Reaction: Insufficient reaction time or amount of chlorinating agent. | Increase the reaction time or add a slight excess (1.2-1.5 equivalents) of the chlorinating agent. Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation via TLC or GC-MS. |
Problem: Poor Results in Subsequent Amide/Ester Formation
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired product; starting amine/alcohol is recovered. | Inadequate Base: The HCl byproduct is neutralizing the nucleophile. | Ensure at least two equivalents of a primary/secondary amine are used, or add one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[5] |
| Impure Acyl Chloride: The acyl chloride was not properly purified and contains residual acid or chlorinating agent. | Purify the this compound by vacuum distillation before use. | |
| Carboxylic acid byproduct is the main product isolated. | Hydrolysis: Significant moisture is present in the reaction. | Rigorously dry all solvents, reagents (especially amines, which can be hygroscopic), and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| The reaction mixture solidifies or forms a thick precipitate. | Precipitation of Amine Salt: The amine hydrochloride salt is insoluble in the reaction solvent. | Use a more polar anhydrous solvent (e.g., dichloromethane, THF) that can better solvate the salt, or add the reagents in a manner that keeps concentrations dilute. |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids
| Reagent | Formula | Typical Byproducts | Key Advantages | Considerations |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Milder than SOCl₂; reaction can be run at lower temperatures. | More expensive; often requires a DMF catalyst. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Highly reactive. | Solid reagent, can be harder to handle; POCl₃ byproduct must be separated by distillation. |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent. | Stoichiometry is 3:1 (acid:PCl₃); byproduct H₃PO₃ is a solid and must be separated. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To the flask, add 2,2-dimethyl-3-butynoic acid (1.0 eq).
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (approx. 75-80°C) for an additional 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The desired this compound is then purified by fractional distillation under reduced pressure.
Protocol 2: General Procedure for Amide Coupling
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Prepare a solution of freshly distilled this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
References
- 1. This compound | 114081-07-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Room temperature palladium catalysed coupling of acyl chlorides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield and purity in reactions with 2,2-Dimethylbut-3-ynoyl chloride
Welcome to the technical support center for 2,2-Dimethylbut-3-ynoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The most reactive site is the acyl chloride functional group, which is a potent electrophile susceptible to nucleophilic attack.[1] The second site is the terminal alkyne, which can participate in a variety of coupling and cycloaddition reactions.[1]
Q2: What are the key structural features of this molecule and how do they influence its reactivity?
A2: The molecule's reactivity is governed by three main features:
-
Acyl Chloride: This group is highly activated towards nucleophilic acyl substitution, allowing for efficient formation of esters and amides.[1]
-
Gem-dimethyl Group: Located at the α-position, this group provides steric hindrance, which can influence the stereoselectivity of reactions. It also prevents unwanted side reactions like α-proton abstraction and enolization.[1]
-
Terminal Alkyne: This functional group is a versatile handle for subsequent synthetic transformations, such as Sonogashira coupling or click chemistry.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Like most acyl chlorides, this compound is sensitive to moisture.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All handling should be performed using anhydrous solvents and oven-dried glassware to prevent hydrolysis to the corresponding carboxylic acid.[2] Due to its reactivity, it can be lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
Q4: Why is a base such as pyridine or triethylamine often required in reactions with this acyl chloride?
A4: Reactions involving nucleophiles like amines or alcohols produce hydrochloric acid (HCl) as a byproduct.[4][5] This acid can protonate the nucleophile, rendering it unreactive. A non-nucleophilic base, often referred to as a "proton sponge" or sacrificial base, is added to neutralize the HCl, thus ensuring the nucleophile remains available to react and driving the reaction to completion.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Degradation: The acyl chloride may have hydrolyzed due to improper storage or handling. | 1. Use a fresh bottle of the reagent or re-purify the existing stock. Ensure all glassware is flame-dried and solvents are anhydrous. |
| 2. Inactive Nucleophile: The nucleophile (amine/alcohol) may have been protonated by the HCl byproduct. | 2. Add 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[4] | |
| 3. Insufficient Reactivity: The nucleophile might be too sterically hindered or not nucleophilic enough. | 3. Consider heating the reaction. If that fails, a more reactive derivative of the nucleophile or a catalyst may be needed. | |
| Presence of Carboxylic Acid Impurity | 1. Hydrolysis: Exposure to atmospheric moisture or wet solvents. | 1. Strictly adhere to anhydrous techniques. Use syringe/cannula transfers under an inert atmosphere.[6] |
| 2. Incomplete Conversion: The starting carboxylic acid may not have been fully converted to the acyl chloride during its preparation. | 2. If you are preparing the acyl chloride yourself, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion.[4] | |
| Multiple Products Observed | 1. Side Reactions at the Alkyne: The terminal alkyne may have reacted under certain conditions. | 1. Protect the alkyne group if it is not the intended reactive site for the current step. |
| 2. Polyacylation: If the nucleophile has multiple reactive sites. | 2. Use a large excess of the nucleophile or protecting group strategies to favor mono-acylation. | |
| Reaction is Very Slow | 1. Low Temperature: The reaction may have a high activation energy. | 1. Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
| 2. Steric Hindrance: Either the acyl chloride or the nucleophile is sterically bulky. | 2. Increase reaction time, consider heating, or use a less hindered nucleophile if possible. |
Quantitative Data Summary
The yield and purity of reactions involving this compound are highly dependent on the reaction conditions. Below is a summary of representative data for the amidation reaction with aniline under various conditions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | Dichloromethane | 25 | 12 | 25 | 60 |
| 2 | Triethylamine (1.2) | Dichloromethane | 0 to 25 | 2 | 92 | 95 |
| 3 | Pyridine (1.2) | Dichloromethane | 0 to 25 | 2 | 88 | 94 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran | 0 to 25 | 3 | 85 | 92 |
| 5 | Triethylamine (1.2) | Dichloromethane (wet) | 0 to 25 | 2 | 45 | 50 |
Note: Data are representative and may vary based on specific substrates and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Esterification
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Acylation: Slowly add this compound (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amidation
-
Preparation: Flame-dry a round-bottom flask with a magnetic stir bar under vacuum and cool under an inert atmosphere.
-
Reagents: Dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in the flask. Cool the mixture to 0 °C.[4]
-
Acylation: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C via a syringe or dropping funnel.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reactivity pathways of this compound.
Caption: Standard experimental workflow for acylation reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
managing the reactivity of 2,2-Dimethylbut-3-ynoyl chloride in complex syntheses
Welcome to the technical support center for 2,2-Dimethylbut-3-ynoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the unique reactivity of this versatile building block in complex syntheses. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound that I should be aware of?
A1: this compound possesses three key structural features that dictate its reactivity:
-
Acyl Chloride: This functional group is a highly reactive electrophile, making the molecule susceptible to rapid nucleophilic acyl substitution. It will react readily with water, alcohols, amines, and other nucleophiles.[1][2]
-
Gem-Dimethyl Group: The two methyl groups on the α-carbon introduce significant steric hindrance around the carbonyl group. This can slow down the rate of reaction with bulky nucleophiles and can be leveraged to enhance diastereoselectivity in certain transformations. A key advantage is the prevention of α-proton abstraction and subsequent enolization, which can be an undesirable side reaction with other acyl chlorides.
-
Terminal Alkyne: The ethynyl group is a versatile functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions and Sonogira couplings.[3]
Q2: How should I handle and store this compound?
A2: Due to its high reactivity, especially with moisture, this compound must be handled with care.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). The container must be tightly sealed to prevent hydrolysis.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Use anhydrous solvents and oven-dried glassware to prevent decomposition. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: The reaction of this compound with my primary amine is sluggish. What could be the reason?
A3: While primary amines are generally good nucleophiles, the steric hindrance from the gem-dimethyl group on the acyl chloride can slow down the reaction. If your primary amine is also sterically hindered, this effect will be magnified. Consider the following:
-
Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy.
-
Base: Ensure you are using a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct, which can protonate your amine, rendering it non-nucleophilic.[1]
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally suitable.
Q4: Can I perform a Sonogashira coupling on a molecule containing the this compound moiety?
A4: It is highly inadvisable to perform a Sonogashira coupling in the presence of an unreacted acyl chloride. The basic and nucleophilic conditions of the Sonogashira reaction would lead to the rapid decomposition of the acyl chloride. The recommended sequence is to first perform the nucleophilic substitution at the acyl chloride position with your desired alcohol or amine, and then carry out the Sonogashira coupling on the resulting ester or amide.
Troubleshooting Guides
Problem 1: Low Yield in Amidation/Esterification Reactions
If you are experiencing low yields when reacting this compound with an amine or alcohol, consult the following troubleshooting workflow.
References
Technical Support Center: Purification Strategies for Products of 2,2-Dimethylbut-3-ynoyl Chloride Reactions
Welcome to the technical support center for the purification of molecules synthesized using 2,2-Dimethylbut-3-ynoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound and what are the general purification approaches?
A1: this compound is a highly reactive acyl chloride used to synthesize a variety of molecules, primarily amides and esters.[1] The purification strategy will depend on the specific properties of the resulting product.
-
Amides: Often purified by recrystallization or flash column chromatography.[2]
-
Esters: Can be purified by flash column chromatography, distillation (for volatile esters), or recrystallization.
Q2: What are the likely impurities in my reaction mixture?
A2: Common impurities include:
-
Unreacted starting materials: Excess amine, alcohol, or this compound.
-
Hydrolysis byproduct: 2,2-Dimethylbut-3-ynoic acid, formed if the acyl chloride reacts with water.
-
Byproducts from side reactions: Depending on the reaction conditions and the nature of your substrates.
-
Reagents from workup: Salts from acid or base washes.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique. For visualizing compounds containing the 2,2-dimethylbut-3-ynoyl moiety, which lacks a strong chromophore, you may need specific stains.
TLC Visualization Techniques:
| Stain | Target Compound Type | Visualization |
|---|---|---|
| Potassium Permanganate | Alkynes and other oxidizable groups | Yellow/brown spots on a purple background |
| Anisaldehyde | General purpose | Various colored spots upon heating |
| Vanillin | General purpose | Various colored spots upon heating |
| UV light (254 nm) | If your compound or impurities are UV active | Dark spots on a fluorescent background |
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous workup. | If your product has some water solubility, reduce the number of aqueous washes or use saturated brine to decrease its solubility in the aqueous phase. |
| Product is sensitive to the purification method. | If using silica gel chromatography and your product is acid-sensitive, consider using deactivated silica gel (by pre-treating with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[3] |
| Product co-elutes with an impurity. | Optimize your chromatography conditions. Try a different solvent system, a gradient elution, or a different stationary phase. |
| Product degradation on silica gel. | For sensitive compounds, minimize the time on the column. Flash chromatography is preferred over gravity chromatography. |
Problem 2: Product is not pure after column chromatography.
| Possible Cause | Troubleshooting Step |
| Poor separation. | Ensure your chosen solvent system gives a good separation of spots on a TLC plate (target Rf of ~0.3).[4] Consider using a gradient elution for complex mixtures. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
| Sample was not loaded correctly. | For better separation, dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Dry loading (adsorbing the sample onto a small amount of silica gel) can also improve resolution.[5] |
Problem 3: Difficulty removing unreacted amine starting material.
| Possible Cause | Troubleshooting Step |
| Amine is soluble in the organic phase. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily removed in the aqueous phase.[6] This should only be done if your product is stable to acid. |
| Product is also basic and gets extracted into the acidic wash. | Use an alternative method, such as washing with an aqueous solution of copper sulfate. The copper will complex with the amine, and the complex can be removed in the aqueous layer.[6] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.3.[4]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Dry pack the column with silica gel.
-
Wet the silica with the chosen eluent, ensuring no cracks form.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that will be strongly adsorbed at the top of the column.
-
Carefully apply the sample to the top of the column.
-
Alternatively, use a dry loading technique by adsorbing your crude material onto a small amount of silica gel and loading the solid onto the column.[5]
-
-
Elution:
-
Begin eluting with your chosen solvent system, applying gentle pressure (flash).
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include heptane/ethyl acetate, methanol/water, and acetone/water.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following table provides an illustrative comparison of purification methods for a hypothetical N-benzyl-2,2-dimethylbut-3-ynamide.
Table 1: Comparison of Purification Strategies for N-benzyl-2,2-dimethylbut-3-ynamide
| Purification Method | Eluent/Solvent | Yield (%) | Purity (by HPLC) (%) |
| Flash Chromatography | Hexane:Ethyl Acetate (4:1) | 85 | >99 |
| Recrystallization | Ethanol/Water | 75 | 98 |
| Preparative TLC | Hexane:Ethyl Acetate (3:1) | 60 | >99 |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Workflow for Amide Purification
References
Technical Support Center: Catalyst Selection and Optimization for 2,2-Dimethylbut-3-ynoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbut-3-ynoyl chloride reactions, primarily focusing on the acyl Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most common and synthetically useful reaction for this compound is the acyl Sonogashira coupling. This reaction involves the cross-coupling of the acyl chloride with a terminal alkyne to form a new carbon-carbon bond, yielding an α,β-alkynyl ketone (ynone). This transformation is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1][2]
Q2: What are the standard catalyst systems for the acyl Sonogashira coupling of this compound?
A2: Standard catalyst systems typically consist of a palladium(II) precatalyst and, in many cases, a copper(I) co-catalyst. Common examples include:
-
Palladium Precatalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and Palladium(II) acetate (Pd(OAc)₂) are widely used.[1][2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate.[1][2][3]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are often part of the palladium complex and play a crucial role in the catalytic cycle.[1][4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to deprotonate the terminal alkyne.[1][5]
Q3: Are copper-free acyl Sonogashira couplings possible?
A3: Yes, copper-free acyl Sonogashira couplings have been developed. These systems aim to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction when using copper catalysts under aerobic conditions.[3] However, copper-free reactions might require higher temperatures or more specialized ligands to achieve high efficiency.[6]
Q4: What are the typical reaction conditions (solvent, temperature, atmosphere)?
A4: Typical reaction conditions are as follows:
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or 1,4-dioxane are commonly used.[1][2] In some cases, the reaction can be performed using the amine base as the solvent.[1]
-
Temperature: Reactions can often be carried out at room temperature, although gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.[1][5]
-
Atmosphere: To prevent catalyst degradation and unwanted side reactions like Glaser coupling, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure the palladium precatalyst is properly activated to Pd(0) in situ. This can sometimes be facilitated by the amine or alkyne.[7] - Consider a different palladium source or ligand. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1] |
| 2. Insufficiently basic conditions. | - Use a dry, high-purity amine base. - Increase the equivalents of the base (typically 2-3 equivalents are used).[1] | |
| 3. Reaction temperature is too low. | - Gradually increase the reaction temperature (e.g., to 50-80 °C). Aryl chlorides, which are less reactive than bromides or iodides, often require heating.[3] | |
| 4. Poor quality of reagents or solvents. | - Use anhydrous solvents and freshly distilled or high-purity reagents. - Degas the solvent to remove oxygen, which can deactivate the catalyst. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | 1. Presence of oxygen with a copper co-catalyst. | - Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). - Thoroughly degas all solvents and reagents before use. |
| 2. High concentration of copper catalyst. | - Reduce the loading of the copper(I) co-catalyst. | |
| 3. Prolonged reaction times at elevated temperatures. | - Monitor the reaction closely and stop it once the starting material is consumed. - Consider a copper-free catalytic system.[6] | |
| Formation of an Amide Side Product | 1. Reaction of the acyl chloride with the amine base. | - This is a known side reaction, especially with less sterically hindered amine bases like triethylamine.[5] - Use a more sterically hindered base such as diisopropylethylamine (DIPEA). - Add the acyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration. - Perform the reaction at a lower temperature if possible. |
| Decarbonylation of the Acyl Chloride | 1. High reaction temperatures. | - This side reaction, leading to the formation of an aryl-alkyne instead of the desired ynone, can occur at elevated temperatures.[6][8] - Optimize the reaction to proceed at a lower temperature by choosing a more active catalyst system. |
| 2. Specific palladium catalysts or ligands. | - The choice of ligand can influence the rate of decarbonylation. Ligands with large bite angles, like Xantphos, have been shown to promote decarbonylation in some systems.[8] If this is a problem, consider switching to a different phosphine ligand. | |
| Hydrolysis of this compound | 1. Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - While some Sonogashira protocols are tolerant to water, acyl chlorides are generally sensitive to hydrolysis. |
Catalyst Performance Data
The following tables summarize catalyst performance for acyl Sonogashira reactions based on literature data. Note that direct comparison can be challenging as substrates and conditions vary between studies.
Table 1: Comparison of Palladium Catalysts for Acyl Sonogashira Coupling
| Catalyst System | Substrates | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Benzoyl chloride, Phenylacetylene | THF | RT | 96 | [5] |
| Pd(OAc)₂ | Various acyl chlorides and alkynes | Solvent-free | RT | 40-98 | [2] |
| Pd/C (10%) | Benzoyl chloride, Ethynylbenzene | Toluene | 110 | 60-95 | [2] |
| PdCl₂(PPh₃)₂ / CuI | Thiophene-2-carbonyl chloride, Diethynylbenzene | Et₃N | RT | - | [1] |
| Palladacycle / CuI | Aroyl chlorides, Phenylacetylene | Toluene | 110 | 50-99 | [2] |
Table 2: Influence of Reaction Conditions on Yield
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) of 1,3-diphenylprop-2-yn-1-one | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 96 | [5] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | 1,4-Dioxane | - | High | [2] |
| Pd(OAc)₂ | (i-Pr)₂NEt | CH₂Cl₂ | RT (flow) | High | [2] |
| Pd/C (10%) | Et₃N | Toluene | 110 | High | [2] |
Experimental Protocols
Detailed Methodology for Acyl Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Loading: To the flask, add PdCl₂(PPh₃)₂ (e.g., 1-2 mol%) and CuI (e.g., 2-4 mol%).
-
Solvent and Base Addition: Add anhydrous THF via syringe, followed by distilled triethylamine (2-3 equivalents relative to the limiting reagent).
-
Alkyne Addition: Add phenylacetylene (1.0 equivalent) to the mixture and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous THF to the reaction mixture via a syringe pump over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Visualizations
Caption: Experimental workflow for the acyl Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the instability of 2,2-Dimethylbut-3-ynoyl chloride during reactions
Welcome to the technical support center for 2,2-Dimethylbut-3-ynoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this versatile reagent during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound and how do they influence its reactivity?
A1: this compound possesses three key structural features that dictate its reactivity:
-
Acyl Chloride: This functional group is a potent electrophile, making the molecule highly susceptible to nucleophilic attack. This reactivity is beneficial for forming stable amide and ester bonds under mild conditions.[1]
-
Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the carbonyl group provide significant steric hindrance. This steric bulk can influence the stereochemical outcome of reactions and prevents α-proton abstraction, thereby inhibiting the formation of a ketene intermediate, a common side reaction for other acyl chlorides.[1]
-
Terminal Alkyne: The ethynyl group is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions and Sonogashira couplings.[1]
Q2: What are the main stability concerns when working with this compound?
A2: The primary stability concerns are its high reactivity, leading to potential decomposition or unwanted side reactions. Key issues include:
-
Hydrolysis: Like all acyl chlorides, it is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.
-
Reaction with Nucleophiles: It will react vigorously with a wide range of nucleophiles. While this is often the desired reactivity, unintended reactions with trace nucleophiles can be a source of impurities.
-
Potential for Polymerization: Under basic conditions, the terminal alkyne can be deprotonated, forming an acetylide that can potentially react with another molecule of the acyl chloride, leading to oligomerization or polymerization.
Q3: How should this compound be stored?
A3: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is crucial to store it in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of the acyl chloride: The reagent may have degraded due to improper storage or handling. 2. Reaction with trace water: Moisture in the solvent or on the glassware can hydrolyze the acyl chloride. 3. Steric hindrance: The gem-dimethyl group can slow down the reaction with sterically demanding nucleophiles. | 1. Use freshly prepared or newly opened reagent. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 3. Increase reaction time or temperature cautiously. Consider using a less hindered nucleophile if possible. |
| Formation of a polymeric or tarry substance | 1. Presence of a base: A basic reagent or impurity can deprotonate the terminal alkyne, initiating polymerization. 2. High reaction temperature: Elevated temperatures can promote side reactions and decomposition. | 1. Use a non-nucleophilic base if a base is required for the reaction. Ensure all reagents and solvents are free from basic impurities. 2. Run the reaction at the lowest effective temperature. Consider adding the acyl chloride slowly to a cooled solution of the nucleophile. |
| Presence of 2,2-dimethyl-3-butynoic acid as a major byproduct | Hydrolysis of the acyl chloride: The reagent has reacted with water. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete reaction in amide or ester synthesis | Insufficiently nucleophilic amine or alcohol: The nucleophile may not be reactive enough to overcome the steric hindrance of the gem-dimethyl group. | Consider using a catalyst, such as a tertiary amine (e.g., triethylamine, pyridine) or DMAP, to activate the acyl chloride or deprotonate the nucleophile. For very hindered systems, conversion to a more reactive acylating agent may be necessary. [2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound (Hypothetical)
While direct Sonogashira coupling of an acyl chloride is not the standard procedure (typically the corresponding alkyne is coupled), a potential reaction could involve the in-situ formation of an ester or amide followed by coupling. A more direct, though less common, approach might be attempted under specific catalytic conditions. The following is a generalized protocol for the coupling of a terminal alkyne with an aryl halide, which would be a subsequent step after incorporating the 2,2-dimethylbut-3-ynoyl moiety.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).
-
Reaction Setup: Add the aryl halide (1.0 equivalent) and the alkyne (derived from this compound, 1.2 equivalents) to the flask.
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Visualizations
References
work-up procedures for reactions involving 2,2-Dimethylbut-3-ynoyl chloride
Welcome to the technical support center for 2,2-Dimethylbut-3-ynoyl chloride. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work-up procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Question: My reaction mixture remains acidic even after aqueous work-up. What should I do?
Answer: An acidic reaction mixture post-work-up is typically due to residual hydrochloric acid (HCl), a byproduct of the reaction of the acyl chloride with nucleophiles.
-
Initial Quenching: Ensure that the initial quenching of the reaction is performed thoroughly. A saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is recommended over plain water. The carbonate base will neutralize the excess HCl and any unreacted this compound. Add the quenching solution slowly and with vigorous stirring, as CO₂ evolution can cause foaming.
-
Washing Steps: After the initial quench, perform additional washes of the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Follow this with a wash with brine (saturated aqueous NaCl solution) to remove excess water from the organic layer.
Question: I am observing a persistent emulsion during the extraction process. How can I resolve this?
Answer: Emulsion formation is common when working with sterically hindered molecules and can be exacerbated by vigorous shaking.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Addition: Adding a small amount of brine can help to break up emulsions by increasing the ionic strength of theaqueous layer.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help to break the emulsion.
Question: My product yield is lower than expected. What are the potential causes and solutions?
Answer: Low product yield can stem from several factors, from the reaction itself to the work-up procedure.
-
Incomplete Reaction: The gem-dimethyl group on this compound introduces steric hindrance, which can slow down the reaction. Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) before initiating the work-up.
-
Hydrolysis of Product: If your product contains functionalities sensitive to acidic or basic conditions (e.g., certain esters or protecting groups), prolonged exposure during work-up can lead to degradation. Minimize the time the product is in contact with acidic or basic aqueous solutions.
-
Product Solubility: The product may have some solubility in the aqueous layer. To minimize this, ensure the pH of the aqueous layer is adjusted to a point where the product is least soluble before extraction. Back-extracting the aqueous layer with a fresh portion of the organic solvent can help to recover any dissolved product.
Question: I am concerned about potential side reactions involving the terminal alkyne during work-up. Is this a valid concern?
Answer: Under standard aqueous work-up conditions (mild acid or base), the terminal alkyne of this compound is generally stable. However, certain conditions can lead to side reactions:
-
Hydration: Strong acidic conditions (e.g., concentrated H₂SO₄) can lead to the hydration of the alkyne to form a methyl ketone. Standard work-up procedures using dilute acid for neutralization are unlikely to cause this.
-
Oxidative Cleavage: The use of strong oxidizing agents during work-up should be avoided as they can cleave the alkyne.
It is always good practice to analyze the crude product by techniques such as NMR or LC-MS to check for the presence of any unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a highly reactive acylating agent. The acyl chloride functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water.
Q2: How does the structure of this compound influence its reactivity?
A2: The molecule has three key structural features that dictate its reactivity:
-
Acyl Chloride: This group is highly electrophilic and is the primary site of reaction.
-
Gem-dimethyl Group: Located at the α-position, this group provides significant steric hindrance, which can influence the rate of reaction and prevent α-proton abstraction and subsequent enolization.
-
Terminal Alkyne: This functional group is a versatile handle for further synthetic transformations, such as cycloadditions or coupling reactions.
Q3: What are the general safety precautions for handling this compound?
A3: Like most acyl chlorides, this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q4: How should I quench a reaction containing unreacted this compound?
A4: Unreacted this compound should be quenched by slow addition of the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate or by the slow addition of an alcohol like isopropanol or methanol. This should be done in a fume hood as the reaction is exothermic and will produce HCl gas.
Quantitative Data Summary
While specific quantitative data for the work-up of every possible reaction involving this compound is not available, the following table provides a general guideline for typical quenching and washing procedures based on standard laboratory practices for acyl chlorides.
| Parameter | Recommended Reagent/Solvent | Typical Quantity (per mole of acyl chloride) | Notes |
| Quenching Agent | Saturated aq. NaHCO₃ | 2 - 5 equivalents | Add slowly to control CO₂ evolution. |
| 10% aq. Na₂CO₃ | 2 - 5 equivalents | A slightly stronger base than bicarbonate. | |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate | Sufficient to dissolve the product | The choice of solvent depends on the solubility of the product. |
| Aqueous Washes | Saturated aq. NaHCO₃ | 2-3 washes | To ensure complete removal of acidic byproducts. |
| Water | 1-2 washes | To remove water-soluble impurities. | |
| Brine (Saturated aq. NaCl) | 1 wash | To remove bulk water from the organic layer before drying. | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Sufficient to dry the organic layer | The organic layer should be clear after drying. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide and Subsequent Work-up
This protocol describes a general method for the reaction of this compound with a primary or secondary amine, followed by a standard extractive work-up.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (3 x volume of the initial reaction).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as required.
Visualizations
Caption: General workflow for amide synthesis and work-up.
Caption: Troubleshooting decision tree for common work-up issues.
Validation & Comparative
Characterization of Adducts from 2,2-Dimethylbut-3-ynoyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of adducts formed from the reaction of 2,2-Dimethylbut-3-ynoyl chloride with nucleophiles. Due to the limited availability of published data on simple adducts of this specific reagent, this guide presents a representative characterization of a model adduct, N-benzyl-2,2-dimethylbut-3-ynamide, based on analogous compounds and established analytical techniques. This guide also compares this compound with alternative chemical probes used in proteomics and drug discovery.
Introduction to this compound Adducts
This compound is a versatile reagent for introducing a terminal alkyne moiety onto nucleophilic molecules. The acyl chloride group provides a reactive handle for forming stable amide or ester bonds, while the sterically hindered gem-dimethyl group can influence reaction kinetics and adduct stability. The terminal alkyne serves as a bioorthogonal handle for subsequent modifications, such as "click" chemistry, making this reagent valuable in chemical biology and drug development for applications like target identification and protein labeling.
Experimental Protocols
Synthesis of a Model Adduct: N-benzyl-2,2-dimethylbut-3-ynamide
This protocol describes a general procedure for the synthesis of an amide adduct from this compound and a primary amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2,2-dimethylbut-3-ynamide.
Data Presentation: Characterization of N-benzyl-2,2-dimethylbut-3-ynamide
The following tables summarize the expected quantitative data for the characterization of the model adduct. The NMR data is predicted based on structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for N-benzyl-2,2-dimethylbut-3-ynamide in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| H-a | ~7.30 | m | 5H | Aromatic CH |
| H-b | ~6.20 | br s | 1H | NH |
| H-c | ~4.50 | d | 2H | CH₂ |
| H-d | ~2.40 | s | 1H | C≡CH |
| H-e | ~1.40 | s | 6H | C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm) | |||
| Carbon | ||||
| C-1 | ~170 | C=O | ||
| C-2 | ~138 | Aromatic C (quaternary) | ||
| C-3 | ~128 | Aromatic CH | ||
| C-4 | ~127 | Aromatic CH | ||
| C-5 | ~45 | CH₂ | ||
| C-6 | ~40 | C(CH₃)₂ | ||
| C-7 | ~85 | C≡CH | ||
| C-8 | ~75 | C≡CH | ||
| C-9 | ~25 | C(CH₃)₂ |
Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data for N-benzyl-2,2-dimethylbut-3-ynamide (C₁₃H₁₅NO)
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 202.1226 |
| [M+Na]⁺ | 224.1046 |
| [M+K]⁺ | 240.0785 |
Comparison with Alternative Alkynyl Probes
This compound is one of several electrophilic probes used to introduce an alkyne handle. The choice of probe depends on the target nucleophile and the desired reactivity.
Table 3: Comparison of Alkynyl Electrophilic Probes
| Probe Name | Reactive Group | Target Nucleophiles | Key Features |
| This compound | Acyl Chloride | Amines, Alcohols, Thiols | Highly reactive, forms stable amide/ester bonds. Steric hindrance may modulate reactivity. |
| Iodoacetamide Alkyne (IAA) | Iodoacetamide | Cysteine | Widely used for cysteine-specific labeling in proteomics.[1][2][3][4] |
| Propargyl Bromide | Propargyl Halide | Cysteine, Histidine | Less reactive than acyl chlorides, can be used for more selective labeling. |
| 4-Pentynoic Acid NHS Ester | NHS Ester | Primary Amines (Lysine) | Reacts with primary amines under mild conditions to form stable amide bonds. |
Mandatory Visualizations
Caption: General reaction scheme for the formation of an amide adduct.
Caption: Analytical workflow for adduct characterization.
References
- 1. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]
A Comparative Study of 2,2-Dimethylbut-3-ynoyl Chloride and Other Acyl Chlorides for Bioconjugation and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of 2,2-Dimethylbut-3-ynoyl chloride with other commonly used acyl chlorides, offering valuable insights for researchers, scientists, and professionals in drug development and bioconjugation. By examining its unique structural features and reactivity profile against benchmark acylating agents, this document aims to facilitate informed decisions in the selection of reagents for synthesis and bioconjugation.
Introduction to this compound
This compound is a specialized acyl chloride that possesses a unique combination of structural motifs: a reactive acyl chloride group, a sterically hindering gem-dimethyl group at the alpha-position, and a terminal alkyne functionality. This distinct architecture makes it a valuable tool in organic synthesis, particularly for the introduction of a sterically encumbered, alkynyl-tagged moiety. The alkyne handle is of significant interest in drug development and chemical biology for its utility in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of molecules.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate acyl chloride is often guided by its physical and chemical properties. Below is a comparison of this compound with other representative acyl chlorides.
| Property | This compound | Acetyl Chloride | Pivaloyl Chloride | Benzoyl Chloride |
| Molecular Formula | C₆H₇ClO | C₂H₃ClO | C₅H₉ClO | C₇H₅ClO |
| Molecular Weight | 130.57 g/mol | 78.50 g/mol | 120.58 g/mol | 140.57 g/mol |
| Boiling Point | Not readily available | 52 °C | 105-106 °C | 197.2 °C |
| Key Structural Features | Terminal alkyne, gem-dimethyl group | Methyl group | tert-butyl group | Phenyl group |
Comparative Reactivity: A Quantitative Perspective
The reactivity of acyl chlorides is a critical factor in their application. It is influenced by both electronic and steric factors. The carbonyl carbon of an acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms.[1]
Electronic Effects: Electron-donating groups attached to the acyl group decrease reactivity by stabilizing the partial positive charge on the carbonyl carbon. Conversely, electron-withdrawing groups increase reactivity. For instance, the phenyl group in benzoyl chloride can donate electron density through resonance, making it less reactive than aliphatic acyl chlorides like acetyl chloride.[2]
Steric Effects: Bulky groups adjacent to the carbonyl carbon, such as the tert-butyl group in pivaloyl chloride and the gem-dimethyl group in this compound, hinder the approach of nucleophiles, thereby reducing the reaction rate.[3]
The following table summarizes the expected relative reactivity based on these principles and available kinetic data for analogous compounds.
| Acyl Chloride | Key Feature Influencing Reactivity | Expected Relative Reactivity (with nucleophiles) |
| Acetyl Chloride | Small, electron-donating methyl group | Very High |
| Benzoyl Chloride | Resonance-donating phenyl group | Moderate |
| Pivaloyl Chloride | Sterically bulky tert-butyl group | Low |
| This compound | Sterically bulky gem-dimethyl group, electron-withdrawing alkyne | Low to Moderate |
Experimental Protocols for Comparative Reactivity Studies
To provide a framework for the quantitative comparison of these acyl chlorides, two detailed experimental protocols are outlined below.
Protocol 1: Comparative Hydrolysis Rate by HPLC Analysis
This experiment measures the rate of hydrolysis of different acyl chlorides by monitoring the disappearance of the starting material or the appearance of the corresponding carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Acyl chlorides (this compound, Acetyl chloride, Pivaloyl chloride, Benzoyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., 2-nitrophenylhydrazine for sensitive detection)[4]
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare stock solutions of each acyl chloride and its corresponding carboxylic acid in dry acetonitrile.
-
Reaction Initiation: In a thermostated vial at a controlled temperature (e.g., 25 °C), add a known concentration of the acyl chloride to a solution of acetonitrile and water (e.g., 90:10 v/v).
-
Time-point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of the derivatizing agent in acetonitrile.
-
HPLC Analysis: Inject the derivatized samples into the HPLC system. Use a suitable mobile phase gradient to achieve good separation of the derivatized acyl chloride and carboxylic acid.
-
Data Analysis: Plot the concentration of the acyl chloride versus time and determine the initial rate of reaction. Compare the rate constants for each acyl chloride.
Protocol 2: Comparative Aminolysis Rate by NMR Spectroscopy
This experiment follows the reaction of acyl chlorides with a primary amine (e.g., benzylamine) to form an amide, monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Materials:
-
Acyl chlorides (this compound, Acetyl chloride, Pivaloyl chloride, Benzoyl chloride)
-
Benzylamine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the acyl chloride in the deuterated solvent.
-
Reaction Initiation: Add a stoichiometric amount of benzylamine to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a proton on the starting amine and a proton on the product amide. Plot the concentration of the product amide as a function of time to determine the reaction rate.
-
Comparison: Compare the initial rates of aminolysis for the different acyl chlorides.
Logical Workflow for Acyl Chloride Synthesis and Reactivity Assessment
The synthesis of this compound and its subsequent use in comparative reactivity studies follows a logical progression.
Caption: Synthesis and Reactivity Workflow.
Application in Drug Development: A Signaling Pathway Perspective
While this compound is not a signaling molecule itself, its utility lies in its ability to introduce an alkyne tag onto biologically active molecules. This allows for the subsequent attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling the study of drug-target interactions and the elucidation of signaling pathways.
For example, if a kinase inhibitor is acylated with this compound, the resulting alkynyl-tagged inhibitor can be used in a cellular context. After binding to its target kinase, a fluorescent azide can be "clicked" onto the inhibitor, allowing for visualization and identification of the target protein and its downstream signaling partners.
Caption: Drug Target Identification Workflow.
Conclusion
This compound presents a unique combination of steric hindrance and a versatile alkyne functionality. Its reactivity is expected to be lower than unhindered aliphatic acyl chlorides like acetyl chloride, and potentially comparable to or slightly higher than pivaloyl chloride due to the electronic influence of the alkyne. This moderated reactivity, combined with its utility in bioconjugation, makes it a valuable reagent for specific applications in drug development where controlled acylation and subsequent tagging are desired. The provided experimental protocols offer a robust framework for quantitatively assessing its performance against other acyl chlorides, enabling researchers to make data-driven decisions for their synthetic and biological investigations.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Reactions of Acyl halide [simply.science]
- 3. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products
For researchers, scientists, and drug development professionals working with the highly reactive reagent 2,2-Dimethylbut-3-ynoyl chloride, accurate detection and quantification of its reaction products are paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of key analytical techniques suitable for this purpose, complete with experimental protocols and performance data.
This compound is a versatile chemical building block characterized by three key structural features: a highly reactive acyl chloride, a sterically hindering gem-dimethyl group, and a versatile terminal alkyne.[1] The acyl chloride functional group is a potent electrophile, readily reacting with nucleophiles to form stable amides, esters, and ketones.[1][2] This high reactivity, however, presents a challenge for direct analytical measurement.
This guide will compare three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ reaction monitoring. Additionally, Infrared (IR) Spectroscopy will be discussed as a valuable tool for real-time qualitative analysis.
Quantitative Method Comparison
The following table summarizes the performance of HPLC with derivatization, GC with derivatization, and NMR Spectroscopy for the analysis of acyl chloride reaction products.
| Feature | HPLC with Derivatization | GC with Derivatization | NMR Spectroscopy |
| Principle | Chromatographic separation of derivatized, UV-active products. | Chromatographic separation of volatile derivatives. | In-situ monitoring of changes in the magnetic properties of atomic nuclei. |
| Primary Application | Trace-level quantification of residual acyl chloride or its non-volatile products. | Quantification of volatile products and residual acyl chloride. | Real-time reaction monitoring, kinetic studies, and structural elucidation. |
| Sample Preparation | Derivatization with a UV-active agent (e.g., 2-nitrophenylhydrazine).[3][4] | Derivatization to a more stable and volatile compound (e.g., ester or amide).[5][6] | Minimal; sample is dissolved in a deuterated solvent. |
| Sensitivity | High (LOD in the range of 0.01–0.03 µg/mL for derivatives).[7] | High, especially with an Electron Capture Detector (ECD) for chlorinated species.[5] | Moderate to low, dependent on magnetic field strength and acquisition time. |
| Precision | High (Relative Standard Deviations typically <2%).[3] | High (Relative Standard Deviations of 1.0-2.5% reported for similar compounds).[6] | High, with appropriate internal standards. |
| Selectivity | High, determined by both the derivatization reaction and chromatographic separation. | High, based on the volatility and column interaction of the derivatives. | Very high, provides detailed structural information. |
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by reversed-phase HPLC is often impractical as the analyte can react with the aqueous mobile phase or the column itself.[3][8] A common and effective strategy is to derivatize the acyl chloride prior to analysis. This converts the reactive species into a stable, detectable compound.
Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine
This protocol is based on a general method for the trace analysis of acyl chlorides.[3][4][7]
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (2-NPH) in acetonitrile.
-
Sample Preparation: Withdraw a sample from the reaction mixture and immediately quench it in a known volume of the 2-NPH solution.
-
Reaction: Allow the derivatization reaction to proceed at room temperature for 30 minutes. The acyl chloride will react with 2-NPH to form a stable, UV-active hydrazide derivative.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., 395 nm for 2-NPH derivatives).[4]
-
Quantification: Use an external standard curve prepared from the derivatized product of a known concentration of this compound.
-
Workflow for HPLC with Derivatization
Caption: Workflow for the analysis of acyl chloride reaction products by HPLC with derivatization.
Gas Chromatography (GC) with Derivatization
Similar to HPLC, direct GC analysis of acyl chlorides can be challenging due to their reactivity.[5] Derivatization to a more volatile and thermally stable compound, such as an ester or amide, is a common approach.
Experimental Protocol: Esterification for GC Analysis
This protocol is adapted from methods for analyzing other acyl chlorides.[5][9]
-
Derivatization: Withdraw a sample from the reaction mixture and immediately quench it in a solution of an alcohol (e.g., methanol or 2-propanol) containing a base (e.g., pyridine) to neutralize the HCl byproduct. This converts the this compound to its corresponding methyl or isopropyl ester.
-
Extraction (Optional): If necessary, extract the resulting ester into an organic solvent compatible with the GC system.
-
GC Analysis:
-
Column: A polar capillary column (e.g., DB-WAX) is often suitable for separating esters.
-
Injector: Split/splitless injector at a temperature sufficient to volatilize the sample without degradation.
-
Oven Program: A temperature gradient to separate the ester product from other reaction components.
-
Detector: A Flame Ionization Detector (FID) provides general-purpose detection, while an Electron Capture Detector (ECD) offers higher sensitivity for the chlorinated starting material if it needs to be monitored.
-
Quantification: Use an internal or external standard of the synthesized ester derivative.
-
Workflow for GC with Derivatization
Caption: Workflow for the analysis of acyl chloride reaction products by GC with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions.[10][11] It provides both structural and quantitative information about the reactants, intermediates, and products in the reaction mixture.
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
-
Reaction Setup: The reaction is carried out directly in an NMR tube, or a flow system can be used where the reaction mixture is circulated through the NMR probe.[12][13]
-
Sample Preparation: The reactants are dissolved in a suitable deuterated solvent that will not participate in the reaction. An internal standard with a known concentration and a signal in an unoccupied region of the spectrum is added for quantification.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the course of the reaction.
-
Data Analysis:
-
Identification: The disappearance of signals corresponding to this compound (e.g., the terminal alkyne proton at ~1.7-3.1 ppm) and the appearance of new signals corresponding to the product are monitored.[14]
-
Quantification: The concentration of each species at a given time point is determined by integrating its characteristic signal and comparing it to the integral of the internal standard.
-
Logical Flow for NMR Reaction Monitoring
Caption: Decision workflow for real-time NMR reaction monitoring and data analysis.
Infrared (IR) Spectroscopy for Real-Time Monitoring
In-situ IR spectroscopy, often referred to as ReactIR, is an excellent technique for qualitatively or semi-quantitatively tracking the progress of a reaction by monitoring changes in the concentrations of key functional groups.[15]
-
Acyl Chloride: A strong, characteristic C=O stretching band is observed at a high wavenumber, typically around 1800 cm⁻¹.[16]
-
Terminal Alkyne: The C-H stretch of the terminal alkyne appears as a sharp band around 3330-3270 cm⁻¹, and the C≡C stretch is found in the 2260-2100 cm⁻¹ region.[17]
-
Products: The formation of an ester would result in the appearance of a new C=O band around 1740 cm⁻¹, while an amide would show a C=O band around 1650 cm⁻¹.
By monitoring the disappearance of the acyl chloride C=O peak and the concurrent appearance of a product peak, the reaction's progress and endpoint can be determined in real time.
Conclusion
The choice of analytical method for detecting the reaction products of this compound depends on the specific requirements of the analysis.
-
For trace-level quantification of residual acyl chloride or its products in complex matrices, HPLC with derivatization offers excellent sensitivity and selectivity.
-
For the analysis of volatile reaction products , GC with derivatization is a robust and sensitive technique.
-
For detailed mechanistic studies, kinetic analysis, and real-time, non-invasive monitoring , NMR spectroscopy is the most powerful tool, providing comprehensive structural and quantitative data.
-
For a straightforward, real-time qualitative assessment of the reaction's progress, in-situ IR spectroscopy is a highly effective method.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to support their research and development goals.
References
- 1. This compound | 114081-07-1 | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. actachemscand.org [actachemscand.org]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 10. rsc.org [rsc.org]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pnas.org [pnas.org]
- 16. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 17. orgchemboulder.com [orgchemboulder.com]
comparing the efficiency of 2,2-Dimethylbut-3-ynoyl chloride in different ligation chemistries
For researchers, scientists, and drug development professionals, the choice of ligation chemistry is critical for the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other complex molecular architectures. 2,2-Dimethylbut-3-ynoyl chloride has emerged as a valuable bifunctional linker, possessing a reactive acyl chloride for facile conjugation to amine-containing molecules and a terminal alkyne for subsequent bioorthogonal ligation. This guide provides an objective comparison of the efficiency of this compound in two prominent ligation chemistries: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
The terminal alkyne functionality of this compound is a versatile handle for a variety of "click" reactions, a class of reactions known for their high yields, stereospecificity, and mild reaction conditions. Among these, the azide-alkyne cycloaddition is the most widely employed. This guide will delve into the quantitative performance of this compound in the two major catalytic versions of this reaction, providing experimental data to inform your selection of the most appropriate ligation strategy.
Comparison of Ligation Chemistries
The efficiency of a ligation reaction is determined by several factors, including reaction kinetics, yield, and biocompatibility. The choice between CuAAC and RuAAC often depends on the desired product isomer and the tolerance of the biological substrate to the catalyst.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Reaction Rate | Very fast, often complete within 1-2 hours at room temperature.[1] | Generally slower than CuAAC, may require elevated temperatures. |
| Typical Yields | High to quantitative yields are commonly reported.[1] | Good to high yields, though potentially lower than CuAAC for terminal alkynes. |
| Catalyst | Copper(I) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate). | Ruthenium complexes (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄). |
| Biocompatibility | The cytotoxicity of copper can be a concern for in vivo applications.[2] | Ruthenium catalysts are also metals, but in some contexts may offer an alternative to copper. |
| Substrate Scope | Primarily for terminal alkynes. | Effective for both terminal and internal alkynes.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols outline the general procedure for introducing the 2,2-dimethylbut-3-ynoyl handle onto a model protein (e.g., Bovine Serum Albumin, BSA) and subsequent ligation via CuAAC and RuAAC.
I. Functionalization of a Model Protein with this compound
This initial step involves the acylation of primary amines (e.g., lysine residues) on the protein surface.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF)
-
Dialysis tubing or centrifugal filters for purification
Procedure:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mM).
-
Slowly add a 10-fold molar excess of the this compound solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the alkyne-functionalized BSA by dialysis against PBS or using centrifugal filters to remove unreacted acyl chloride and DMF.
-
Determine the protein concentration and the degree of labeling using standard protein assay methods and spectroscopic analysis.
II. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized BSA
-
An azide-containing molecule (e.g., Azido-PEG-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized BSA (final concentration 1 mg/mL) and the azide-containing molecule (5-fold molar excess) in PBS.
-
Prepare a fresh stock solution of the catalyst premix: 2.5 µL of CuSO₄ (from a 20 mM stock) and 5.0 µL of THPTA (from a 50 mM stock).[1]
-
Add the catalyst premix to the protein solution.
-
Initiate the reaction by adding 25 µL of sodium ascorbate (from a 100 mM stock, freshly prepared).[1]
-
Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.[1]
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
III. Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Materials:
-
Alkyne-functionalized BSA
-
An azide-containing molecule (e.g., Azido-PEG-Fluorophore)
-
[Cp*RuCl(PPh₃)₂] or a similar ruthenium catalyst
-
Anhydrous, degassed solvent (e.g., toluene or a mixture of DMF and water)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne-functionalized BSA (final concentration 1 mg/mL) and the azide-containing molecule (5-fold molar excess) in the chosen solvent system.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for 4-24 hours. Reaction conditions may need to be optimized depending on the specific substrates.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE with fluorescent visualization).
-
Upon completion, cool the reaction to room temperature and purify the bioconjugate using size-exclusion chromatography or dialysis.
Visualizing the Ligation Pathways
To further clarify the chemical transformations, the following diagrams illustrate the overall workflow and the distinct products of the CuAAC and RuAAC reactions.
Caption: Workflow for protein modification and subsequent ligation.
References
Spectroscopic Analysis of Compounds Synthesized with 2,2-Dimethylbut-3-ynoyl Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for molecules synthesized using 2,2-Dimethylbut-3-ynoyl chloride, a versatile reagent in organic synthesis. Due to the limited availability of published, detailed spectroscopic data for a wide range of compounds synthesized with this specific reagent, this guide also includes a comparative analysis with structurally similar compounds to provide a predictive framework for analysis.
This compound is a valuable building block in organic chemistry, notable for its unique structural features: a reactive acyl chloride group, a sterically hindering gem-dimethyl group, and a terminal alkyne handle for further functionalization. These characteristics make it an attractive reagent for the synthesis of a variety of molecules, including amides and esters, which are prevalent in medicinal chemistry.
Experimental Protocols
The synthesis of derivatives from this compound typically follows standard procedures for acyl chlorides.
General Procedure for Amide Synthesis:
To a solution of a primary or secondary amine in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of this compound is added dropwise at 0 °C. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The resulting amide is then isolated and purified using standard techniques like extraction and column chromatography.
General Procedure for Ester Synthesis:
An alcohol is dissolved in a suitable solvent with a non-nucleophilic base. This compound is then added, and the reaction is stirred until the starting material is consumed. Work-up and purification are performed similarly to the amide synthesis.
Spectroscopic Data Comparison
While specific, publicly available datasets for a broad range of compounds synthesized with this compound are scarce, we can predict the expected spectroscopic signatures based on the functional groups present and compare them with related structures. For a direct comparison, we will consider amides and esters derived from pivaloyl chloride (2,2-dimethylpropanoyl chloride), which shares the gem-dimethyl moiety but lacks the terminal alkyne.
Table 1: Predicted ¹H NMR Spectroscopic Data Comparison
| Compound Type | Functional Group | Expected Chemical Shift (δ, ppm) for 2,2-Dimethylbut-3-ynoyl Derivatives | Expected Chemical Shift (δ, ppm) for Pivaloyl Derivatives | Key Differences |
| Amide | gem-Dimethyl (6H, s) | ~1.3 - 1.5 | ~1.2 - 1.4 | Minimal difference expected. |
| Terminal Alkyne (1H, s) | ~2.0 - 2.5 | N/A | Presence of a sharp singlet. | |
| N-H (1H, br s) | ~5.5 - 8.5 (Varies with substituent) | ~5.5 - 8.5 (Varies with substituent) | Dependent on the amine used. | |
| Ester | gem-Dimethyl (6H, s) | ~1.2 - 1.4 | ~1.1 - 1.3 | Minimal difference expected. |
| Terminal Alkyne (1H, s) | ~2.0 - 2.4 | N/A | Presence of a sharp singlet. | |
| O-CH₂-R (2H, t) | Varies with alcohol | Varies with alcohol | Dependent on the alcohol used. |
Table 2: Predicted ¹³C NMR Spectroscopic Data Comparison
| Compound Type | Functional Group | Expected Chemical Shift (δ, ppm) for 2,2-Dimethylbut-3-ynoyl Derivatives | Expected Chemical Shift (δ, ppm) for Pivaloyl Derivatives | Key Differences |
| Amide | Carbonyl (C=O) | ~165 - 175 | ~175 - 180 | The alkyne may slightly shield the carbonyl carbon. |
| Quaternary Carbon | ~40 - 45 | ~38 - 42 | The alkyne's electron-withdrawing nature may cause a downfield shift. | |
| gem-Dimethyl | ~25 - 30 | ~27 - 32 | Minimal difference expected. | |
| Alkyne (C≡CH) | ~80 - 85 | N/A | Two distinct signals for the alkyne carbons. | |
| Alkyne (C≡CH) | ~70 - 75 | N/A | ||
| Ester | Carbonyl (C=O) | ~170 - 180 | ~175 - 185 | The alkyne may slightly shield the carbonyl carbon. |
| Quaternary Carbon | ~40 - 45 | ~38 - 42 | The alkyne's electron-withdrawing nature may cause a downfield shift. | |
| gem-Dimethyl | ~25 - 30 | ~27 - 32 | Minimal difference expected. | |
| Alkyne (C≡CH) | ~80 - 85 | N/A | Two distinct signals for the alkyne carbons. | |
| Alkyne (C≡CH) | ~70 - 75 | N/A |
Table 3: Predicted IR and Mass Spectrometry Data Comparison
| Compound Type | Spectroscopic Method | Expected Data for 2,2-Dimethylbut-3-ynoyl Derivatives | Expected Data for Pivaloyl Derivatives | Key Differences |
| Amide | IR (cm⁻¹) | C=O stretch: 1630-1680N-H stretch: 3200-3400C≡C-H stretch: ~3300 (sharp)C≡C stretch: ~2100 (weak) | C=O stretch: 1630-1680N-H stretch: 3200-3400 | Presence of characteristic alkyne stretches. |
| MS (m/z) | Molecular ion peak (M⁺)Fragment ion: [M - CH₃]⁺Fragment ion: [M - C(CH₃)₂C≡CH]⁺ | Molecular ion peak (M⁺)Fragment ion: [M - CH₃]⁺Fragment ion: [M - C(CH₃)₃]⁺ (t-butyl cation, often the base peak) | Different fragmentation patterns due to the alkyne vs. t-butyl group. | |
| Ester | IR (cm⁻¹) | C=O stretch: 1735-1750C-O stretch: 1150-1250C≡C-H stretch: ~3300 (sharp)C≡C stretch: ~2100 (weak) | C=O stretch: 1735-1750C-O stretch: 1150-1250 | Presence of characteristic alkyne stretches. |
| MS (m/z) | Molecular ion peak (M⁺)Fragment ion: [M - OR]⁺Fragment ion: [M - C(CH₃)₂C≡CH]⁺ | Molecular ion peak (M⁺)Fragment ion: [M - OR]⁺Fragment ion: [M - C(CH₃)₃]⁺ (t-butyl cation) | Different fragmentation patterns. |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of compounds derived from this compound.
Caption: General workflow for amide synthesis.
Caption: General workflow for ester synthesis.
Caption: Logic of spectroscopic structure elucidation.
Conclusion
The spectroscopic analysis of compounds synthesized with this compound reveals characteristic signals that are readily identifiable. The presence of the gem-dimethyl group provides a distinct singlet in the ¹H NMR spectrum, while the terminal alkyne gives rise to a characteristic singlet in the proton NMR and two signals in the carbon NMR, as well as specific stretches in the IR spectrum. By comparing the expected spectroscopic data with that of analogous compounds lacking the alkyne functionality, researchers can confidently assign the structures of their novel molecules. The provided workflows and predictive data tables serve as a valuable resource for the planning and execution of synthetic and analytical procedures involving this versatile reagent.
Assessing Stereoselectivity: A Comparative Guide to Reactions with 2,2-Dimethylbut-3-ynoyl Chloride and Analogues
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of a reaction is paramount. This guide provides a comparative analysis of the stereoselectivity of reactions involving the sterically demanding 2,2-Dimethylbut-3-ynoyl chloride and its analogues, with a focus on the influence of chiral auxiliaries. Experimental data from key studies is presented to offer a clear comparison of performance with alternative reagents.
The unique structural features of this compound, namely the bulky gem-dimethyl group adjacent to the reactive acyl chloride and the versatile terminal alkyne, make it a compelling building block in stereoselective synthesis.[1] The steric hindrance imposed by the gem-dimethyl group is anticipated to play a significant role in directing the facial selectivity of nucleophilic attack, particularly when the acyl group is attached to a chiral auxiliary.[1]
Comparison of Stereoselectivity in Pauson-Khand Reactions
To quantitatively assess the impact of the acyl group's steric bulk on stereoselectivity, we can draw a comparative analysis from the study of N-alkynoyl derivatives of chiral oxazolidin-2-ones in the Pauson-Khand reaction. This reaction, a [2+2+1] cycloaddition, is a powerful tool for the construction of cyclopentenones and is highly sensitive to steric factors.[2][3][4]
A study by Fonquerna et al. provides valuable data on the diastereoselectivity of the intermolecular Pauson-Khand reaction between N-alkynoyl oxazolidinones and norbornene.[1][2] By comparing the results for an N-alkynoyl oxazolidinone bearing a sterically demanding substituent with one bearing a less hindered group, we can infer the likely performance of a 2,2-Dimethylbut-3-ynoyl derivative.
For this comparison, we will consider the N-trimethylsilylpropioloyl derivative as a proxy for the sterically hindered 2,2-Dimethylbut-3-ynoyl group and the N-propioloyl derivative as a less hindered alternative. The chiral auxiliary used is (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.
| Acyl Group Derivative | Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Trimethylsilylpropioloyl | Norbornene | 17.5 : 1 | 95 |
| N-Propioloyl | Norbornene | 4 : 1 | 85 |
Data sourced from Fonquerna, S., et al. (1999). European Journal of Organic Chemistry.[2]
The data clearly indicates that the more sterically hindered trimethylsilyl group leads to a significantly higher diastereomeric ratio in the Pauson-Khand reaction. This suggests that the gem-dimethyl group of this compound would similarly enforce a high degree of facial selectivity, making it a superior choice for achieving high diastereoselectivity in such cycloadditions compared to less hindered acyl chlorides.
Experimental Protocols
General Procedure for the Synthesis of N-Alkynoyl Oxazolidinones
To a solution of the chiral oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise. The resulting solution is stirred for 30 minutes at -78 °C. The corresponding alkynoyl chloride (e.g., this compound) (1.1 eq.) is then added dropwise. The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Intermolecular Pauson-Khand Reaction
A solution of the N-alkynoyl oxazolidinone (1.0 eq.) and the alkene (e.g., norbornene, 3.0 eq.) in anhydrous dichloromethane is treated with octacarbonyldicobalt (1.1 eq.) at room temperature under an inert atmosphere. The reaction mixture is stirred for 1-2 hours, during which time the color changes from dark brown to reddish-brown. The solvent is then removed under reduced pressure. The residue is redissolved in a minimal amount of dichloromethane and treated with an excess of an amine N-oxide (e.g., N-methylmorpholine N-oxide) at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the cyclopentenone adducts. The diastereomeric ratio is determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[2]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles of stereochemical control, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and reaction of N-alkynoyl oxazolidinones.
References
- 1. Stereoselective inter- and intramolecular Pauson–Khand reactions of N-(2-alkynoyl) derivatives of chiral oxazolidin-2-ones - ePrints Soton [eprints.soton.ac.uk]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,2-Dimethylbut-3-ynoyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2-Dimethylbut-3-ynoyl Chloride
This compound is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure combines a highly reactive acyl chloride moiety with a terminal alkyne, offering multiple avenues for chemical modification. The gem-dimethyl group at the α-position introduces notable steric hindrance, which can influence reaction pathways and stereochemical outcomes.[1]
The reactivity of this compound is primarily governed by three key structural features:
-
The Acyl Chloride Group: As a derivative of a carboxylic acid, the acyl chloride is a potent electrophile. The carbonyl carbon is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. This allows for efficient formation of amides, esters, and other carbonyl derivatives under mild conditions.[1][2]
-
The gem-Dimethyl Group: The two methyl groups adjacent to the carbonyl group create significant steric bulk. This steric hindrance can modulate the rate of nucleophilic attack and can be exploited to achieve selectivity in certain transformations. Furthermore, this substitution prevents enolization, a common side reaction with other acyl chlorides.[1]
-
The Terminal Alkyne: The ethynyl group is a versatile functional handle that can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions (e.g., Sonogashira coupling), and hydration.[1]
Comparison with Analogs: A Theoretical Perspective
To understand the unique reactivity of this compound, it is instructive to compare it with its saturated and unsaturated analogs: 2,2-dimethylbutanoyl chloride and 2,2-dimethylbut-3-enoyl chloride.
| Compound | Structure | Key Structural Difference | Expected Impact on Reactivity of the Acyl Chloride |
| This compound | C(C)(C)(C#C)C(=O)Cl | Terminal Alkyne | The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons. This leads to a slight electron-withdrawing effect, which is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its analogs. |
| 2,2-Dimethylbut-3-enoyl chloride | C(C)(C)(C=C)C(=O)Cl | Terminal Alkene | The sp2-hybridized carbons of the alkene are slightly more electronegative than sp3 carbons. This may result in a minor electron-withdrawing effect, leading to a reactivity that is intermediate between the alkynyl and the saturated analog. |
| 2,2-Dimethylbutanoyl chloride | C(C)(C)(CC)C(=O)Cl | Saturated Alkyl Chain | The ethyl group is electron-donating through an inductive effect. This is expected to decrease the electrophilicity of the carbonyl carbon, making it the least reactive among the three analogs towards nucleophiles. |
Experimental Protocols
While specific comparative kinetic data is not available, the following general protocol for the synthesis of amides from acyl chlorides can be adapted for this compound and its analogs. This procedure is representative of a typical nucleophilic acyl substitution reaction.
General Procedure for Amide Synthesis:
-
To a stirred solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: The reaction of acyl chlorides with amines is often vigorous.[3] Proper safety precautions, including conducting the reaction in a fume hood and wearing appropriate personal protective equipment, are essential.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of an amide from an acyl chloride, as described in the experimental protocol.
Caption: General workflow for amide synthesis.
Conclusion
References
A Comparative Guide to the Kinetic Profile of 2,2-Dimethylbut-3-ynoyl Chloride and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of an acylating agent is pivotal, influencing reaction rates, yields, and the potential for downstream applications. This guide provides a comparative kinetic analysis of 2,2-Dimethylbut-3-ynoyl chloride, a sterically hindered acyl chloride with a reactive alkyne moiety, against common alternatives: the sterically similar pivaloyl chloride and the less hindered acetyl chloride. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable reagent for specific research and development needs.
Performance Comparison: A Kinetic Snapshot
The reactivity of acyl chlorides in nucleophilic substitution reactions is paramount to their utility. The following table summarizes the available kinetic data for the hydrolysis of this compound and its alternatives. Hydrolysis, the reaction with water, serves as a fundamental model for understanding the electrophilicity and steric hindrance of these reagents.
| Acyl Chloride | Structure | Nucleophile | Solvent | Rate Constant (s⁻¹) at 25°C | Relative Rate |
| This compound | CC(C)(C#C)C(=O)Cl | Water | Aqueous Acetone | Data not available | - |
| Pivaloyl Chloride (Trimethylacetyl chloride) | CC(C)(C)C(=O)Cl | Water | 90% Acetone | 4.4 x 10⁻⁵ | 1 |
| Acetyl Chloride | CH₃C(=O)Cl | Water | Acetone-Water | See notes | ~20,000 |
Notes on Kinetic Data:
-
The hydrolysis of acetyl chloride is significantly faster than that of pivaloyl chloride. In 97% trifluoroethanol/water, a solvent of similar ionizing power but lower nucleophilicity than 40% ethanol/water, acetyl chloride solvolysis is over 20-fold more sensitive to nucleophilic attack than benzoyl chloride, indicating a high reactivity.[1] The rate of hydrolysis of acetyl chloride in various acetone-water mixtures has been studied, and the reaction is first order with respect to both water and acetyl chloride.[2][3]
-
The significant difference in hydrolysis rates between pivaloyl chloride and acetyl chloride underscores the profound impact of steric hindrance on the reactivity of acyl chlorides. The bulky tert-butyl group in pivaloyl chloride shields the carbonyl carbon from nucleophilic attack, drastically reducing the reaction rate.
Experimental Protocols: Unveiling Reaction Kinetics
To facilitate further research and comparative studies, a detailed protocol for determining the reaction kinetics of acyl chlorides using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. This method allows for real-time monitoring of the reaction progress and accurate determination of rate constants.
Kinetic Analysis of Acyl Chloride Solvolysis by ¹H NMR Spectroscopy
Objective: To determine the pseudo-first-order rate constant for the solvolysis of an acyl chloride in a given solvent system.
Materials:
-
Acyl chloride (e.g., this compound, pivaloyl chloride, or acetyl chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Solvolysis reagent (e.g., H₂O, D₂O, or an alcohol)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals)
-
NMR tubes
-
Gas-tight syringe
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, prepare a solution of the acyl chloride in the chosen anhydrous deuterated solvent at a known concentration (e.g., 0.1 M).
-
Add a known concentration of the internal standard.
-
Ensure the total volume is appropriate for the NMR spectrometer (typically 0.6-0.7 mL).
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the prepared sample to obtain optimal resolution.
-
Set the experiment parameters for a series of ¹H NMR spectra to be acquired automatically over time. Key parameters include:
-
d1 (relaxation delay): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.
-
ns (number of scans): Keep this low (e.g., 1 or 4) to have a short acquisition time for each spectrum, providing better time resolution.
-
Set up an arrayed experiment to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
-
Initiation of the Reaction and Data Acquisition:
-
Using a gas-tight syringe, inject a precise amount of the solvolysis reagent (e.g., water) into the NMR tube.
-
Quickly and carefully invert the tube a few times to ensure thorough mixing.
-
Immediately insert the NMR tube into the spectrometer and start the pre-programmed automated acquisition.
-
-
Data Processing and Analysis:
-
Process the series of ¹H NMR spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting acyl chloride and a characteristic proton of the product. Also, integrate the signal of the internal standard.
-
Calculate the concentration of the acyl chloride at each time point by normalizing the integral of its signal to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of the acyl chloride (ln[Acyl Chloride]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Visualizing Reaction Pathways and Applications
The unique structural features of this compound, particularly the terminal alkyne, open up possibilities for its application in bioorthogonal chemistry. This field involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[4]
References
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 2,2-Dimethylbut-3-ynoyl Chloride
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. In this context, 2,2-Dimethylbut-3-ynoyl chloride emerges as a versatile and intriguing building block. Its unique structural amalgamation, featuring a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a functionally adaptable terminal alkyne, presents a gateway to a diverse array of potential therapeutic agents. This guide provides a comparative analysis of the anticipated biological activities of compounds derived from this acyl chloride, juxtaposed with known bioactive molecules sharing similar structural motifs. Detailed experimental protocols and pathway visualizations are included to facilitate further research and development.
While direct studies on the biological activities of compounds explicitly synthesized using this compound are not extensively documented in publicly available literature, a comprehensive analysis of structurally related compounds allows for insightful predictions and comparisons. The primary derivatives anticipated from this precursor are amides and esters, formed through reactions with amines and alcohols, respectively. The biological potential of these derivatives can be inferred by examining analogous structures with reported bioactivities.
Comparison of Potential Biological Activities
The core structure derived from this compound imparts specific functionalities that are known to influence biological activity. The presence of an α,α-dimethyl substitution can enhance metabolic stability and modulate conformational flexibility, while the terminal alkyne offers a site for further chemical elaboration or can directly participate in interactions with biological targets.
Potential Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of various amide and alkyne-containing compounds against a range of cancer cell lines. For instance, certain N-arylamides have demonstrated significant anticancer effects. It is plausible that N-aryl amides derived from this compound could exhibit similar properties. The gem-dimethyl group may enhance this activity by providing a hydrophobic interaction domain and preventing metabolic degradation.
To provide a tangible comparison, consider the following hypothetical derivatives of this compound alongside known bioactive amides with reported anticancer activity:
| Compound Class | Structural Features | Reported/Potential Biological Activity | Reference Compound Example(s) (with reported IC50 values) |
| N-Aryl-2,2-dimethylbut-3-ynamides | gem-dimethyl, terminal alkyne, amide linkage | Potential cytotoxic/anticancer | N-Aryl-2-aminothiazoles (CDK inhibitors)[1] |
| N-Alkyl-2,2-dimethylbut-3-ynamides | gem-dimethyl, terminal alkyne, amide linkage | Potential cytotoxic/anticancer | Novel 3,6-diunsaturated 2,5-diketopiperazines (induce apoptosis)[2] |
| 2,2-Dimethylbut-3-ynoic Acid Esters | gem-dimethyl, terminal alkyne, ester linkage | Potential cytotoxic/anticancer | Betulinic acid derivatives (antimicrobial, anticancer)[3] |
Note: The biological activities for the this compound derivatives are hypothetical and require experimental validation.
Potential Antimicrobial Activity
The alkyne functionality, in particular, has been associated with antimicrobial properties. Esters of alkynoic acids have been reported to possess antifungal properties[4]. Furthermore, various N-arylcinnamamides have shown promising antibacterial efficacy[5]. This suggests that both amide and ester derivatives of this compound warrant investigation for their potential as antimicrobial agents.
| Compound Class | Structural Features | Reported/Potential Biological Activity | Reference Compound Example(s) (with reported MIC values) |
| N-Aryl-2,2-dimethylbut-3-ynamides | gem-dimethyl, terminal alkyne, amide linkage | Potential antibacterial/antifungal | Chlorinated N-arylcinnamamides (active against S. aureus)[5] |
| 2,2-Dimethylbut-3-ynoic Acid Esters | gem-dimethyl, terminal alkyne, ester linkage | Potential antifungal | Esters of alkenoic and alkynoic acids (inhibit mold development)[4] |
Note: The biological activities for the this compound derivatives are hypothetical and require experimental validation.
Experimental Protocols
To facilitate the investigation of the biological activities of novel compounds synthesized from this compound, detailed methodologies for key experiments are provided below.
Synthesis of N-Aryl-2,2-dimethylbut-3-ynamides
General Procedure: To a solution of the desired aniline (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous aprotic solvent like dichloromethane (10 mL) at 0 °C, this compound (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of compounds.
Caption: A putative signaling pathway for anticancer activity.
References
- 1. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2-Dimethylbut-3-ynoyl Chloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of reactive chemical intermediates like 2,2-Dimethylbut-3-ynoyl chloride is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection.
Immediate Safety and Hazard Information
This compound is a corrosive and toxic compound that reacts violently with water. It is crucial to handle this chemical with extreme caution in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed and toxic if inhaled.
-
Reactive: Reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[1]
Disposal Protocol: A Step-by-Step Guide
The primary method for the safe disposal of this compound is through careful neutralization of its reactive acyl chloride group. This process converts the hazardous compound into less reactive and water-soluble substances that can be managed as hazardous waste.
1. Preparation and Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Splash-proof chemical goggles and a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
Work should be conducted in a certified chemical fume hood to mitigate inhalation risks.
2. Neutralization Procedure: This procedure should be performed with small quantities of the waste material at a time.
-
Step 1: Prepare a Neutralizing Solution. In a large, appropriate container (e.g., a borosilicate glass beaker), prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large volume of cold water. A 5-10% solution is recommended. Alternatively, a 2.5 M sodium hydroxide solution can be used, but with greater caution due to the increased reactivity.[2]
-
Step 2: Cool the Neutralizing Solution. Place the beaker containing the neutralizing solution in an ice bath to dissipate the heat that will be generated during the reaction.
-
Step 3: Slow Addition of the Acyl Chloride. Using a pipette or a dropping funnel, add the this compound dropwise to the stirred, cold neutralizing solution. Never add water to the acyl chloride , as this will cause a violent reaction.[1][3] The rate of addition should be slow enough to control the reaction and prevent excessive foaming or temperature increase.
-
Step 4: Monitor the Reaction. Continue stirring the solution and monitor for signs of reaction, such as gas evolution (carbon dioxide if using bicarbonate or carbonate) and heat generation. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
Step 5: Ensure Complete Neutralization. Once all the acyl chloride has been added, continue stirring the mixture for at least 30 minutes to ensure the reaction is complete.
-
Step 6: pH Verification. Use pH paper or a calibrated pH meter to check the pH of the resulting solution. The final pH should be between 6.0 and 8.0.[4] If the solution is still acidic, add more of the basic neutralizing solution until the desired pH is reached.
3. Waste Collection and Labeling:
-
Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of the contents (e.g., "Neutralized this compound solution," "sodium chloride," "sodium 2,2-dimethylbut-3-ynoate")
-
The approximate concentrations of each component
-
The date of accumulation
-
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[5][6]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent Concentration | 5-10% Sodium Bicarbonate/Carbonate Solution or 2.5 M Sodium Hydroxide | Use weak bases for a more controlled reaction. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Essential to control the exothermic reaction. |
| Rate of Addition | Dropwise | To prevent uncontrolled reaction and splashing. |
| Post-Addition Stirring Time | Minimum 30 minutes | Ensures complete neutralization. |
| Final pH of Waste Solution | 6.0 - 8.0 | Confirms that the corrosive acid chloride has been neutralized.[4] |
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. laballey.com [laballey.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





